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  • Product: 2-(Cyclopentylamino)acetic acid hydrochloride
  • CAS: 135809-42-6

Core Science & Biosynthesis

Foundational

Chemical structure of 2-(Cyclopentylamino)acetic acid hydrochloride

Topic: Chemical Structure and Technical Profile of 2-(Cyclopentylamino)acetic acid hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Structure and Technical Profile of 2-(Cyclopentylamino)acetic acid hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary & Structural Disambiguation

2-(Cyclopentylamino)acetic acid hydrochloride (also known as


-Cyclopentylglycine hydrochloride ) is a non-proteinogenic amino acid derivative serving as a critical building block in the synthesis of peptidomimetics ("peptoids") and small-molecule therapeutics.

CRITICAL DISAMBIGUATION: The nomenclature for cyclopentyl-substituted glycines is frequently conflated in literature. It is vital to distinguish between the two isomers:

  • Target Compound (

    
    -Isomer): 
    
    
    
    -Cyclopentylglycine
    . The cyclopentyl ring is attached to the nitrogen atom. This is the structural motif used in the synthesis of CDK4/6 inhibitors (e.g., Ribociclib).
  • Isomer B (

    
    -Isomer): Cyclopentylglycine  (or 
    
    
    
    -cyclopentylglycine). The cyclopentyl ring is attached to the
    
    
    -carbon
    . This is a specific NMDA receptor antagonist and chiral intermediate.

This guide focuses exclusively on the


-substituted isomer: 2-(Cyclopentylamino)acetic acid hydrochloride. 

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 2-(Cyclopentylamino)acetic acid hydrochloride
Common Synonyms

-Cyclopentylglycine HCl; Glycine,

-cyclopentyl-, hydrochloride
CAS Number (Free Acid) 115754-62-6
CAS Number (Methyl Ester HCl) 195877-46-4
Molecular Formula

Molecular Weight 179.64 g/mol (Salt); 143.19 g/mol (Free Base)
Structural Visualization

The following diagram illustrates the connectivity of the hydrochloride salt, highlighting the protonated secondary amine which is the focal point of the salt formation.

Caption: Connectivity map of N-Cyclopentylglycine HCl showing the N-alkylation site and ionic chloride association.

Synthetic Pathways[9]

The synthesis of 2-(Cyclopentylamino)acetic acid hydrochloride typically proceeds via Reductive Amination , which is preferred in industrial settings over direct alkylation due to higher selectivity and cleaner impurity profiles.

Protocol A: Reductive Amination (Preferred)

This route avoids over-alkylation (formation of quaternary ammonium salts) which is a common risk in direct alkylation with alkyl halides.

Reagents: Cyclopentanone, Glycine Ethyl Ester HCl, Sodium Triacetoxyborohydride (STAB) or


.
  • Imine Formation: Cyclopentanone is condensed with glycine ethyl ester in the presence of a mild base (Et3N) and a dehydrating agent (or molecular sieves) to form the intermediate imine.

  • Reduction: The imine is reduced in situ using Sodium Triacetoxyborohydride (STAB) at room temperature, or via catalytic hydrogenation (

    
    , Pd/C) for scalable green chemistry.
    
  • Hydrolysis: The resulting ethyl ester is hydrolyzed using dilute HCl or NaOH followed by acidification.

  • Salt Formation: The free acid is treated with anhydrous HCl in dioxane or ether to precipitate the hydrochloride salt.

Protocol B: Direct Alkylation (Alternative)

Reagents: Cyclopentylamine, Chloroacetic acid (or Ethyl bromoacetate), Base.

  • Note: This route requires careful control of stoichiometry to prevent the formation of

    
    -dicyclopentylglycine (dialkylated impurity).
    
Synthesis Workflow Diagram

synthesis start1 Cyclopentanone step1 Imine Formation (Dehydration) start1->step1 start2 Glycine Ethyl Ester start2->step1 step2 Reductive Amination (NaBH(OAc)3 or H2/Pd) step1->step2 intermediate N-Cyclopentylglycine Ethyl Ester step2->intermediate step3 Hydrolysis (aq. HCl, Reflux) intermediate->step3 ribociclib Ribociclib Synthesis (Intermediate Usage) intermediate->ribociclib Direct use of Ester final 2-(Cyclopentylamino)acetic acid HCl (Final Product) step3->final

Caption: Synthetic flowchart illustrating the reductive amination pathway and the divergence point for Ribociclib synthesis.

Structural Characterization (Spectroscopy)

Accurate characterization relies on distinguishing the


-substituted structure from the 

-substituted isomer.
Nuclear Magnetic Resonance (NMR)

Data is predicted for the Hydrochloride Salt in


 or 

. The protonation of the nitrogen significantly deshields the adjacent protons.
NucleusShift (

ppm)
MultiplicityAssignmentMechanistic Insight

H
9.0 - 9.5Broad Singlet (2H)

Ammonium protons; exchangeable with

.

H
3.9 - 4.1Singlet (2H)

Deshielded by both the ammonium cation and the carboxylic acid.

H
3.5 - 3.7Multiplet (1H)Cyclopentyl

-H
Methine proton at the N-attachment point.

H
1.9 - 2.1Multiplet (2H)Cyclopentyl

-H
Protons on carbons adjacent to the attachment point.

H
1.5 - 1.7Multiplet (6H)Cyclopentyl

-H
Distal ring protons.

C
~168.0Singlet

Carbonyl carbon.

C
~58.0Singlet

Cyclopentyl methine carbon.

C
~46.0Singlet

Glycine methylene carbon.
Infrared Spectroscopy (FT-IR)
  • 2800 - 3000 cm

    
    :  Broad, strong absorption characteristic of the ammonium 
    
    
    
    stretch (
    
    
    ) in amino acid salts.
  • 1720 - 1740 cm

    
    :  Strong carbonyl stretch (
    
    
    
    ) of the carboxylic acid. Note: If zwitterionic, this shifts to ~1600 cm
    
    
    (carboxylate), but in HCl salt form, it remains a distinct acid peak.

Applications in Drug Development[10][11][12][13][14][15]

CDK4/6 Inhibitor Synthesis (Ribociclib)

The most prominent pharmaceutical application of the


-cyclopentylglycine motif is in the synthesis of Ribociclib (Kisqali) , a targeted therapy for HR+/HER2- breast cancer.
  • Role: The

    
    -cyclopentylglycine ethyl ester reacts with 2,4-dichloro-5-pyrimidinecarbaldehyde.
    
  • Mechanism: The secondary amine of the glycine derivative attacks the pyrimidine core, installing the cyclopentyl-amino moiety necessary for the drug's binding affinity in the ATP pocket of the kinase.

Peptoid (Poly-N-substituted Glycine) Synthesis

-Cyclopentylglycine is a "monomer" for peptoid synthesis.
  • Advantage: Unlike peptides, peptoids lack hydrogen bond donors in the backbone (no NH), leading to higher proteolytic stability and improved cell permeability.

  • Usage: The "sub-monomer" method often uses cyclopentylamine and bromoacetic acid directly on solid phase, but the pre-formed

    
    -cyclopentylglycine acid is used in solution-phase block synthesis.
    

References

  • Ribociclib Synthesis: Patent CN108586356B. "Ribociclib new intermediate and synthetic method for preparing Ribociclib." (2018).

  • Peptoid Chemistry: Zuckermann, R. N., et al. "Discovery of Nanomolar Ligands for 7-Transmembrane G-Protein-Coupled Receptors from a Diverse N-(Substituted)glycine Peptoid Library." Journal of Medicinal Chemistry, 37(17), 2678–2685. (1994).

  • NMDA Antagonist Distinction: Patent US5633282A. "Glycine antagonist." (Describes the C-substituted isomers, highlighting the structural difference).

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (1996).

Exploratory

Thermodynamic Profiling and pKa Determination of 2-(Cyclopentylamino)acetic Acid Hydrochloride

Executive Summary 2-(Cyclopentylamino)acetic acid hydrochloride (CAS: 135809-42-6)[1], commonly referred to as N-cyclopentylglycine hydrochloride, is a critical non-canonical amino acid used in peptidomimetic design and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Cyclopentylamino)acetic acid hydrochloride (CAS: 135809-42-6)[1], commonly referred to as N-cyclopentylglycine hydrochloride, is a critical non-canonical amino acid used in peptidomimetic design and drug discovery. Understanding its acid-base dissociation constants (pKa) is fundamental for predicting its pharmacokinetic behavior, lipophilicity, and reactivity during solid-phase peptide synthesis (SPPS). This whitepaper provides a comprehensive mechanistic framework for the protonation states of this compound, extrapolates its pKa values from structural analogues, and outlines a self-validating experimental protocol for precise empirical determination.

Chemical Profile & Structural Analysis

As an N-alkylated alpha-amino acid, 2-(cyclopentylamino)acetic acid contains two primary ionizable centers: a carboxylic acid group and a secondary amine. Because it is supplied as a hydrochloride salt, the molecule exists in a fully protonated, cationic state when initially dissolved in water.

The introduction of the bulky, electron-donating cyclopentyl ring onto the nitrogen atom uniquely alters the electron density compared to simpler aliphatic analogues like sarcosine (N-methylglycine)[2]. The inductive effect (+I) of the cyclopentyl group increases the basicity of the secondary amine, while steric hindrance can influence solvation energies.

Quantitative Data: Comparative pKa Values

To establish a theoretical baseline, we analyze the pKa values of homologous N-alkylglycines. As the alkyl chain length and bulk increase, the pKa of both the carboxyl and amino groups exhibits a predictable upward shift.

CompoundAlkyl SubstituentpKa1 (Carboxylic Acid)pKa2 (Secondary Amine)Reference
Sarcosine Methyl2.2310.01[3]
N-Ethylglycine Ethyl2.3410.23[4]
N-Cyclopentylglycine Cyclopentyl2.49 ± 0.10~10.40[5]

*Values for N-cyclopentylglycine are predicted based on computational models and homologous inductive trends.

Mechanistic Basis of Protonation States

The macroscopic pKa values dictate the molecular species present at any given pH. This speciation is the primary driver of the compound's solubility, membrane permeability (LogP/LogD), and receptor-binding affinity.

  • pH < pKa1 (Cationic Form): Both the carboxyl group (

    
    ) and the secondary amine (
    
    
    
    ) are protonated. The molecule carries a net +1 charge.
  • pKa1 < pH < pKa2 (Zwitterionic Form): The carboxyl group deprotonates to form an anion (

    
    ), while the amine remains protonated. The net charge is zero, representing the isoelectric point (pI ≈ 6.4). In this state, the molecule exhibits maximal intermolecular ionic interactions but minimal organic solubility.
    
  • pH > pKa2 (Anionic Form): The secondary amine loses its proton, leaving a neutral amine (

    
    ) and a deprotonated carboxylate. The molecule carries a net -1 charge.
    

Protonation Cation Cationic Form (Net Charge: +1) NH2+ / COOH Zwitterion Zwitterionic Form (Net Charge: 0) NH2+ / COO- Cation->Zwitterion pKa1 (~2.49) - H+ Zwitterion->Cation + H+ Anion Anionic Form (Net Charge: -1) NH / COO- Zwitterion->Anion pKa2 (~10.40) - H+ Anion->Zwitterion + H+

Diagram 1: pH-dependent protonation states of 2-(Cyclopentylamino)acetic acid.

Self-Validating Experimental Protocol: Potentiometric Titration

To transition from predicted models to empirical certainty, potentiometric titration remains the gold standard for pKa determination. The following protocol is engineered as a self-validating system, where every step includes internal controls to prevent systemic artifacts.

Causality-Driven Methodology
  • Electrode Standardization:

    • Action: Calibrate the glass pH electrode using NIST-traceable buffer solutions (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.

    • Causality: Glass electrodes experience slope drift. Temperature control is mandatory because

      
       is a temperature-dependent thermodynamic equilibrium constant.
      
  • Sample Preparation:

    • Action: Dissolve 3.0 mM of 2-(Cyclopentylamino)acetic acid hydrochloride in 50 mL of 0.15 M KCl.

    • Causality: The 0.15 M KCl acts as a background electrolyte to maintain a constant ionic strength. Without it, the activity coefficients of the ions would fluctuate wildly as titrant is added, violating the Debye-Hückel theory assumptions required for accurate pKa calculation.

  • Atmospheric Control:

    • Action: Purge the titration vessel with high-purity Nitrogen (

      
      ) gas for 15 minutes prior to and continuously during the titration.
      
    • Causality: Atmospheric

      
       rapidly dissolves in alkaline solutions to form carbonic acid (
      
      
      
      ). This creates an artificial buffer system that artificially depresses the pH at the upper end of the curve, destroying the accuracy of the pKa2 measurement.
  • Titration Execution:

    • Action: Titrate with standardized 0.1 M NaOH using an automated micro-burette (0.05 mL increments). The system must only record the pH once the drift is < 0.001 pH/min.

    • Causality: Equilibrium must be reached before data acquisition. Premature readings lead to hysteresis in the titration curve.

  • Data Analysis:

    • Action: Utilize non-linear regression (e.g., Bjerrum plot analysis) to fit the volume vs. pH data, extracting the exact pKa1 and pKa2 values.

Workflow A 1. Standardization Calibrate pH electrode & titrant at 25°C B 2. Sample Preparation Dissolve analyte in 0.15M KCl (Ionic Strength Control) A->B C 3. Atmospheric Control Continuous N2 purge to block CO2 absorption B->C D 4. Titration Execution Automated 0.1M NaOH addition until equilibrium C->D E 5. Non-Linear Regression Fit Bjerrum plot to extract pKa1 & pKa2 D->E

Diagram 2: Causality-driven potentiometric titration workflow for pKa determination.

Implications in Drug Development & Synthesis

The pKa values of 2-(Cyclopentylamino)acetic acid hydrochloride dictate its utility in pharmaceutical synthesis.

During Solid-Phase Peptide Synthesis (SPPS), the secondary amine must act as a nucleophile to attack the activated carboxyl group of the incoming amino acid. Because the predicted pKa2 is highly basic (~10.40), the amine remains protonated (and thus nucleophilically inert) at neutral pH.

  • Synthetic Causality: To achieve efficient coupling, the local pH of the reaction microenvironment must be driven well above 10.40. This necessitates the use of strong, non-nucleophilic organic bases—such as N,N-Diisopropylethylamine (DIPEA)—in molar excess to ensure the cyclopentylamino group is fully deprotonated and primed for acylation.

Furthermore, the bulky cyclopentyl group restricts the rotational freedom of the resulting peptide backbone, frequently inducing specific secondary structures (like polyproline type II helices) or increasing resistance to proteolytic degradation, making it a highly valuable moiety in modern drug design.

References

Sources

Foundational

Safety data sheet (SDS) for 2-(Cyclopentylamino)acetic acid hydrochloride

Technical Safety & Handling Guide: 2-(Cyclopentylamino)acetic acid hydrochloride Executive Summary This technical guide provides a comprehensive safety and handling profile for 2-(Cyclopentylamino)acetic acid hydrochlori...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Handling Guide: 2-(Cyclopentylamino)acetic acid hydrochloride

Executive Summary

This technical guide provides a comprehensive safety and handling profile for 2-(Cyclopentylamino)acetic acid hydrochloride (CAS: 135809-42-6), also known as N-Cyclopentylglycine hydrochloride .[1] Designed for research and drug development professionals, this document goes beyond standard regulatory compliance to address the specific physicochemical challenges of this compound, including its hygroscopic nature and potential for isomeric confusion.[1]

Part 1: Chemical Identity & Characterization

Critical Distinction: Researchers must distinguish this compound (N-substituted) from its structural isomer, Cyclopentylglycine (alpha-substituted, CAS: 2521-84-8).[1] Confusing these two will result in failed synthesis pathways, particularly in peptidomimetic applications where backbone spacing is critical.[1]

PropertySpecification
Chemical Name 2-(Cyclopentylamino)acetic acid hydrochloride
Common Synonyms N-Cyclopentylglycine HCl; Glycine, N-cyclopentyl-, hydrochloride
CAS Number 135809-42-6 (Salt); 58988-41-3 (Free Base)
Molecular Formula C₇H₁₃NO₂[1][2][3][4] · HCl
Molecular Weight 179.64 g/mol
Appearance White to off-white crystalline powder
Solubility High solubility in water and methanol; limited solubility in non-polar solvents (DCM, Hexanes)
Acidity (pKa) ~2.3 (Carboxyl), ~9.6 (Amine) [Predicted based on Glycine derivatives]
Identity Verification Workflow (NMR)

To validate the identity of incoming raw material and rule out isomeric contamination, use the following logic:

IdentityVerification cluster_legend Diagnostic Logic Start Raw Material Receipt (White Powder) SolubilityCheck Solubility Test (Water vs. DCM) Start->SolubilityCheck NMR 1H-NMR Analysis (D2O Solvent) SolubilityCheck->NMR Soluble in H2O CheckMethylene Analyze Glycine Methylene (N-CH2-COOH) NMR->CheckMethylene IsomerA Singlet @ ~3.8 ppm CONFIRMED: N-Cyclopentylglycine CheckMethylene->IsomerA Singlet Observed IsomerB Doublet @ ~3.5-4.0 ppm REJECT: Alpha-Cyclopentylglycine CheckMethylene->IsomerB Doublet Observed Note N-substitution leaves the glycine methylene protons equivalent (Singlet). Alpha-substitution creates a chiral center coupling to the alpha-proton (Doublet).

Figure 1: NMR logic flow to distinguish N-Cyclopentylglycine from its alpha-substituted isomer.[1]

Part 2: Hazard Identification & Risk Assessment

GHS Classification:

  • Skin Corrosion/Irritation: Category 2 (H315)[1][5][6]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1][5]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1][5]

Mechanistic Insight: The hydrochloride salt form inherently releases hydrochloric acid upon contact with mucosal membranes or moisture.[1] While the parent amino acid is zwitterionic and relatively neutral, the HCl salt acts as a weak acid donor.[1]

  • Inhalation Risk: Fine dust particles react with lung moisture, lowering local pH and causing immediate irritation.[1]

  • Corrosivity: While classified as an irritant, prolonged occlusion on damp skin can mimic corrosive burns due to the high solubility and local acidity.[1]

Part 3: Handling, Storage, & Stability[1][7]

Core Protocol: Moisture Management This compound is hygroscopic .[1] The HCl salt lattice will absorb atmospheric water, leading to clumping and hydrolysis risks over time.[1]

Storage Specifications:

  • Temperature: Store at 2°C to 8°C (Refrigerated). While chemically stable at room temperature, refrigeration slows hygroscopic uptake.[1]

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.[1]

  • Container: Tightly sealed glass or polypropylene vial with parafilm wrap. Do not use metal containers due to potential chloride corrosion.[1]

Handling Workflow:

  • Environment: Weigh only in a functioning fume hood or biological safety cabinet.

  • Tools: Use anti-static spatulas (plastic or coated) to prevent dust scattering.[1]

  • PPE: Nitrile gloves (minimum 0.11mm thickness), safety goggles (not just glasses), and a lab coat.[1]

Part 4: Emergency Response Protocols

First Aid Measures:

  • Eye Contact: Immediately flush with saline or water for 15 minutes .[1] Critical: Lift eyelids to flush trapped acidic particles.[1]

  • Skin Contact: Brush off dry powder before wetting.[1] Washing dry powder with a small amount of water can create a concentrated acidic paste.[1] Flush with copious water.[1][6]

  • Ingestion: Do NOT induce vomiting. The acidic nature may damage the esophagus on return.[1] Rinse mouth with water.[1]

Spill Containment Strategy:

SpillResponse Spill Spill Detected Assess Assess State: Dry Powder vs. Solution Spill->Assess Dry Dry Powder Assess->Dry Powder Wet Liquid/Solution Assess->Wet Liquid Cover Cover with Dry Lime/Soda Ash (Neutralizer) Dry->Cover Sweep Gently Sweep (Avoid Dust Generation) Cover->Sweep Disposal Collect in Hazardous Waste Container (Solid) Sweep->Disposal Absorb Absorb with Vermiculite or Chem-Pads Wet->Absorb Neutralize Neutralize Surface (Sodium Bicarbonate Solution) Absorb->Neutralize Neutralize->Disposal

Figure 2: Decision matrix for safe spill containment and cleanup.[1]

Part 5: Experimental Protocols

Standard Solution Preparation (100 mM Stock)

Use this protocol to minimize hydrolysis and ensure accurate concentration.[1]

  • Calculate: For 10 mL of 100 mM solution, weigh 179.6 mg of the HCl salt.[1]

  • Solvent Choice:

    • Biological Assays: Use PBS (Phosphate Buffered Saline).[1] The buffer capacity of PBS will neutralize the HCl counter-ion.[1]

    • Chemical Synthesis: Use dry Methanol or DMF.[1]

  • Dissolution: Add the solid to 80% of the solvent volume.[1] Vortex until clear. Adjust to final volume.

  • pH Adjustment: If using unbuffered water, the pH will be acidic (~2-3).[1] Neutralize with 1N NaOH only if the application requires physiological pH (7.4).[1] Note: Neutralization generates NaCl in situ.

Part 6: Toxicological & Ecological Information

Toxicological Profile:

  • Acute Toxicity: Data is limited for this specific salt.[1] Based on structural analogs (Glycine derivatives):

    • Predicted Oral LD50 (Rat): >2000 mg/kg.[1]

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.[1]

  • Mutagenicity: No structural alerts for genotoxicity (Ames test negative predicted by QSAR models for simple amino acid derivatives).[1]

Ecological Impact:

  • Biodegradability: Expected to be readily biodegradable due to the amino acid backbone.[1]

  • Bioaccumulation: Low potential (LogP < 1).[1]

  • Disposal: Do not flush down drains.[1] The chloride content and nitrogen load require disposal via a licensed chemical waste contractor (Incineration recommended).[1]

References

  • CymitQuimica. (n.d.).[1] 2-(cyclopentylamino)acetic acid hydrochloride Safety Data Sheet. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] 2-(cyclopentylamino)acetic acid (Parent Amine) Product Information. Retrieved from [1]

  • PubChem. (2025).[1][3][5][7] Compound Summary: 2-(Cyclopentylamino)acetic acid.[2] National Library of Medicine.[1] Retrieved from

  • ChemicalBook. (2025).[1][8] Methyl 2-(cyclopentylamino)acetate hydrochloride Properties. Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Reductive Amination of Glycine with Cyclopentanone

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocol Introduction and Rationale N-Cyclopentylglycine is a highly valuable non-natural a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocol

Introduction and Rationale

N-Cyclopentylglycine is a highly valuable non-natural amino acid building block, frequently utilized in the synthesis of peptidomimetics, targeted active pharmaceutical ingredients (APIs), and Angiotensin-Converting Enzyme (ACE) inhibitors [1].

While direct alkylation of free amines with alkyl halides is a traditional approach, it suffers from poor chemoselectivity, inevitably leading to uncontrollable over-alkylation (forming tertiary amines or quaternary ammonium salts). Reductive amination circumvents this by forming a transient imine/iminium intermediate that is subsequently reduced, allowing for precise mono-alkylation [2].

However, applying this to glycine presents a unique physicochemical challenge: glycine exists as a highly polar zwitterion, rendering it largely insoluble in standard aprotic organic solvents (e.g., dichloromethane, tetrahydrofuran) typically used for reductive aminations. To engineer a self-validating and high-yielding system, the protocol must be adapted either by manipulating the solvent and pH (Protocol A) or by masking the carboxylic acid to alter its solubility profile (Protocol B).

Mechanistic Pathway & Causality in Reagent Selection

The reductive amination of glycine with cyclopentanone proceeds via a nucleophilic addition-elimination mechanism, followed by a hydride transfer.

  • Imine Formation: The amine nucleophile of glycine attacks the electrophilic carbonyl carbon of cyclopentanone. This step is highly pH-dependent. A slightly acidic environment (pH 5–6) is required to protonate the carbonyl oxygen (increasing electrophilicity) without fully protonating the amine (which would kill its nucleophilicity).

  • Dehydration: The resulting hemiaminal intermediate is unstable and rapidly dehydrates to form an iminium ion (Schiff base).

  • Chemoselective Reduction: The iminium ion is reduced to the final secondary amine.

Why


 over 

?
Sodium borohydride (

) is a strong reductant that will prematurely reduce cyclopentanone to cyclopentanol before the imine can form. Sodium cyanoborohydride (

), pioneered by Borch et al., is stable down to pH 3 and is sterically and electronically attenuated by the electron-withdrawing cyano group [3]. It selectively reduces the highly electrophilic iminium ion while leaving the unreacted ketone intact.

Mechanism Glycine Glycine (Amine Nucleophile) Hemiaminal Hemiaminal Intermediate (Unstable) Glycine->Hemiaminal Nucleophilic Addition (pH 5-6) Cyclopentanone Cyclopentanone (Electrophile) Cyclopentanone->Hemiaminal Nucleophilic Addition (pH 5-6) Iminium Iminium Ion (Schiff Base) Hemiaminal->Iminium -H₂O (Dehydration) Product N-Cyclopentylglycine (Target Product) Iminium->Product Reduction (NaBH₃CN)

Mechanistic pathway of the reductive amination of glycine with cyclopentanone.

Experimental Protocols

Protocol A: Direct Reductive Amination (Free Glycine)

This one-pot procedure utilizes an alkaline methanolic solvent system to solubilize the free amino acid, followed by a Borch reduction.

Workflow Prep 1. Solubilization Glycine + KOH in MeOH Imine 2. Imine Formation Add Cyclopentanone Prep->Imine Reduction 3. Reduction Add NaBH₃CN Imine->Reduction Quench 4. Quench Adjust to pH 5-6 Reduction->Quench Purify 5. Purification Ion-Exchange Quench->Purify

Step-by-step experimental workflow for the direct reductive amination of free glycine.

Step-by-Step Methodology:

  • Solubilization: Suspend Glycine (10.0 mmol, 0.75 g) in 20 mL of anhydrous Methanol. Add Potassium Hydroxide (10.0 mmol, 0.56 g) and stir at room temperature until the solution becomes homogenous. Causality: KOH deprotonates the carboxylic acid, disrupting the zwitterionic lattice and forcing the glycine into solution.

  • Imine Formation: Add Cyclopentanone (10.5 mmol, 0.88 g) dropwise to the mixture. Stir for 1 hour at ambient temperature to allow the iminium equilibrium to establish.

  • Reduction: Cool the reaction vessel to 0 °C using an ice bath. Slowly add Sodium Cyanoborohydride (

    
    ) (4.0 mmol, 0.25 g) in small portions.
    
  • Propagation: Remove the ice bath and allow the reaction to stir for 12–16 hours under a nitrogen atmosphere. Monitor the disappearance of cyclopentanone via TLC (Hexanes/EtOAc 7:3, visualizing with KMnO4).

  • Quench & Workup (Fume Hood Required): Carefully add concentrated HCl dropwise until the pH reaches 2.0. Causality: This destroys excess

    
    . Warning: This step evolves highly toxic Hydrogen Cyanide (HCN) gas. Extreme ventilation is mandatory.
    
  • Isolation: Adjust the pH to 6.0 (the approximate isoelectric point of the product) using 1M NaOH. Evaporate the methanol in vacuo. Purify the aqueous residue by loading it onto a strongly acidic cation exchange resin (e.g., Dowex 50WX8). Wash with deionized water to remove salts, then elute the pure N-cyclopentylglycine using 1M aqueous ammonia. Lyophilize to obtain a white powder.

Protocol B: Indirect Route via Glycine Methyl Ester (STAB Method)

This protocol uses Glycine methyl ester hydrochloride and Sodium Triacetoxyborohydride (


). STAB is milder, less toxic than 

, and performs exceptionally well in aprotic solvents like 1,2-Dichloroethane (DCE)[4].

Step-by-Step Methodology:

  • Neutralization: Suspend Glycine methyl ester hydrochloride (10.0 mmol, 1.25 g) in 30 mL of DCE. Add Triethylamine (TEA) (10.0 mmol, 1.01 g) and stir for 15 minutes. Causality: TEA neutralizes the HCl salt, liberating the free nucleophilic amine.

  • Condensation: Add Cyclopentanone (10.0 mmol, 0.84 g) to the suspension. Stir for 30 minutes.

  • Reduction: Add Sodium Triacetoxyborohydride (14.0 mmol, 2.97 g) in a single portion. Stir the milky suspension at room temperature for 6 hours.

  • First Workup: Quench the reaction with 20 mL of saturated aqueous

    
    . Extract the product into Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo to yield N-cyclopentylglycine methyl ester.
  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF and water (20 mL). Add Lithium Hydroxide monohydrate (20.0 mmol, 0.84 g). Stir for 2 hours at room temperature.

  • Final Isolation: Remove the THF in vacuo. Acidify the aqueous layer to pH 6 with 1M HCl. The product will precipitate. Filter, wash with cold water, and dry under high vacuum.

Quantitative Data & Protocol Comparison

To assist in experimental design, the following table summarizes the operational metrics of both protocols:

ParameterProtocol A (Direct / Free Acid)Protocol B (Indirect / Ester)
Reducing Agent Sodium Cyanoborohydride (

)
Sodium Triacetoxyborohydride (

)
Solvent System Methanol / Water1,2-Dichloroethane (DCE)
Reaction Time 12 - 24 hours6 h (Amination) + 2 h (Hydrolysis)
Typical Yield 45% - 60%75% - 85% (Over two steps)
Atom Economy High (Single step)Lower (Requires auxiliary esterification)
Safety Profile High Risk (HCN gas evolution during quench)Low Risk (No cyanide byproducts)
Primary Challenge Product isolation from aqueous saltsMulti-step workflow

Analytical Validation

To ensure the self-validating nature of the synthesis, confirm the product structure using


 NMR (

or

).
  • Disappearance of starting material: Ensure the multiplet at

    
     ~2.1 ppm (alpha protons of cyclopentanone) is absent.
    
  • Product Confirmation: Look for a distinct multiplet at

    
     3.40 - 3.60 ppm integrating to 1H, corresponding to the methine proton of the newly attached cyclopentyl ring. The methylene protons of the glycine backbone should appear as a singlet around 
    
    
    
    3.30 ppm (depending on exact pH/solvent).

References

  • National Institutes of Health (NIH). "Angiotensin converting enzyme inhibitors. (Mercaptoaroyl)amino acids." PubMed. URL: [Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works." URL:[Link]

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904. URL:[Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

Application

Application Note: 2-(Cyclopentylamino)acetic Acid Hydrochloride in Advanced Drug Discovery and Peptidomimetic Synthesis

Executive Summary & Chemical Rationale 2-(Cyclopentylamino)acetic acid hydrochloride (CAS: 135809-42-6), also known as N-cyclopentylglycine hydrochloride, is a highly specialized non-proteinogenic amino acid derivative[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

2-(Cyclopentylamino)acetic acid hydrochloride (CAS: 135809-42-6), also known as N-cyclopentylglycine hydrochloride, is a highly specialized non-proteinogenic amino acid derivative[1]. In modern drug discovery, replacing natural amino acids with N-substituted glycines (peptoid monomers) is a primary strategy for overcoming poor pharmacokinetic profiles.

The Causality of Structural Design: The use of the hydrochloride salt over the free base (CAS: 58988-41-3) is a deliberate experimental choice. The free secondary amine of N-cyclopentylglycine is susceptible to atmospheric oxidation and CO₂ absorption (forming stable carbamates). The HCl salt ensures long-term shelf stability and acts as a free-flowing powder for precise stoichiometric weighing.

Pharmacologically, the N-cyclopentyl group provides unique steric constraints. It mimics the side chain of cyclo-aliphatic amino acids (like cyclohexylalanine) but shifts the bulk from the α-carbon directly to the nitrogen atom. This N-alkylation confers absolute resistance to standard proteolytic cleavage by intestinal and serum proteases, making it an invaluable intermediate for designing long-lasting peptidomimetics, targeted enzyme inhibitors, and self-assembling peptoid nanosheets[2].

Key Pharmaceutical Applications

The incorporation of 2-(Cyclopentylamino)acetic acid into drug scaffolds has driven breakthroughs across multiple therapeutic targets:

  • Dipeptidyl Peptidase II (DPP II) Inhibitors: The compound is utilized to synthesize dipeptide diphenyl phosphonate esters. The N-cyclopentylglycine moiety significantly increases DPP II inhibition and provides extreme selectivity over the closely related DPP IV enzyme, which is critical for avoiding off-target metabolic side effects[3].

  • Direct Thrombin Inhibitors: It is a core structural component in experimental anticoagulants like S 18326 (Ac-D-Phe-N-cyclopentylglycine-boroArg). The cyclopentyl group perfectly occupies the hydrophobic S2 pocket of thrombin, enhancing binding affinity while protecting the molecule from hydrolysis[4].

  • Angiotensin Converting Enzyme (ACE) Inhibitors: When coupled with mercaptobenzoyl chlorides, it forms potent ACE inhibitors. The N-cyclopentyl group forces the molecule into a conformation that optimally positions the mercaptan group for zinc chelation within the ACE active site[5].

Quantitative Data Summary

The following table summarizes the pharmacological impact of incorporating the N-cyclopentylglycine moiety into various inhibitor scaffolds.

Compound / DerivativeTarget EnzymePotency (IC₅₀ / I₅₀)Structural Role of N-Cyclopentylglycine
N-cyclopentylglycyl-NHCH(C₆H₅)PO(OPh)₂ Dipeptidyl Peptidase II (DPP II)3.8 μMEnhances selectivity over DPP IV; mimics cyclohexylalanine[3].
N-(3-chloro-2-mercaptobenzoyl)-N-cyclopentylglycine Angiotensin Converting Enzyme (ACE)0.28 μMPositions the mercaptan group optimally for zinc chelation[5].
S 18326 (Ac-D-Phe-N-cyclopentylglycine-boroArg) Direct ThrombinHigh affinityOccupies the hydrophobic S2 pocket; confers protease resistance[4].

Mechanistic Visualization

G Start 2-(Cyclopentylamino)acetic acid HCl (CAS: 135809-42-6) Desalting Neutralization & Free Basing (DIPEA in DMF/DCM) Start->Desalting Base Addition Activation Carboxyl Activation (HATU / HOAt / DIC) Desalting->Activation Coupling Reagents Coupling Peptidomimetic Coupling (Solid-Phase or PASP) Activation->Coupling Amide Bond Formation Target1 DPP II Inhibitors (e.g., Phosphonate Esters) Coupling->Target1 + Diphenyl phosphonates Target2 Thrombin Inhibitors (e.g., S 18326 boroArg) Coupling->Target2 + boroArginine analogs Target3 ACE Inhibitors (e.g., Mercaptoaroyl derivs) Coupling->Target3 + Mercaptobenzoyl chlorides

Workflow illustrating the synthetic divergence of 2-(Cyclopentylamino)acetic acid HCl.

Experimental Protocols

To ensure reproducibility and high yields, the following protocols are designed as self-validating systems. They account for the specific steric hindrance and salt-form nature of the intermediate.

Protocol A: Solid-Phase Peptidomimetic Synthesis (SPPS) Incorporation

Objective: Direct coupling of 2-(Cyclopentylamino)acetic acid HCl onto a growing peptide/peptoid chain on a solid support.

Causality Note: Because the monomer is an N-alkyl amino acid, its carboxyl group is sterically hindered. Standard carbodiimide (DIC/DCC) coupling is often insufficient. We utilize HATU, which forms a highly reactive 7-aza-OBt ester, to force the reaction to completion.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dichloromethane (DCM) for 30 minutes to expose reactive sites, followed by washing with N,N-Dimethylformamide (DMF) (3 × 5 mL).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 5 mL). Validation: Perform a Kaiser (Ninhydrin) test; a deep blue color confirms the presence of free primary amines.

  • Monomer Neutralization (Critical Step): In a separate vial, dissolve 0.4 mmol (4 eq) of 2-(Cyclopentylamino)acetic acid hydrochloride in 2 mL of DMF. Add 0.9 mmol (9 eq) of N,N-Diisopropylethylamine (DIPEA).

    • Why 9 eq? 4 eq neutralizes the HCl salt, and the remaining 5 eq acts as the necessary basic environment for the HATU activation.

  • Activation & Coupling: Add 0.38 mmol (3.8 eq) of HATU to the monomer solution. Stir for 2 minutes to allow the active ester to form, then add the solution to the resin. Agitate at room temperature for 2 hours.

  • Wash & Validation: Drain the reaction mixture and wash the resin with DMF (5 × 5 mL) and DCM (3 × 5 mL).

    • Self-Validation Check: Perform a Chloranil test . Do not use the Kaiser test. Because the newly coupled N-terminal is a secondary amine (due to the cyclopentyl group), Ninhydrin will yield a false negative. A positive Chloranil test (green/blue on the beads) confirms the successful coupling and presence of the secondary amine ready for the next elongation step.

Protocol B: Polymer-Assisted Solution-Phase (PASP) Synthesis of Phosphonate Inhibitors

Objective: Rapid synthesis of DPP II inhibitors using solution-phase coupling with built-in purification.

  • Reagent Preparation: Dissolve 1.0 eq of diphenyl α-aminoalkyl phosphonate in anhydrous DCM.

  • Intermediate Activation: In a separate flask, dissolve 1.2 eq of 2-(Cyclopentylamino)acetic acid HCl in DCM. Add 2.5 eq of DIPEA to neutralize the salt and free the amine. Add 1.2 eq of DIC (N,N'-Diisopropylcarbodiimide) and 1.2 eq of HOAt. Stir for 15 minutes.

  • Coupling: Combine the two solutions and stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Polymer-Assisted Scavenging (Self-Purifying Step): To remove unreacted 2-(Cyclopentylamino)acetic acid, add 2.0 eq of polymer-bound trisamine resin to the reaction mixture. Agitate for 4 hours. The resin covalently binds any unreacted electrophiles and activated acids.

  • Filtration & Analysis: Filter the mixture through a fritted syringe to remove the scavenging resin. Concentrate the filtrate under reduced pressure. Analyze the crude product via LC-MS to confirm the mass of the target N-cyclopentylglycyl phosphonate ester[3].

References

  • Rapid Parallel Synthesis of Dipeptide Diphenyl Phosphonate Esters as Inhibitors of Dipeptidyl Peptidases. ACS Publications. 3

  • Angiotensin converting enzyme inhibitors. (Mercaptoaroyl)amino acids. PubMed. 5

  • 71922-63-9 | Cyclopropylglycine hydrochloride (Contains CAS 135809-42-6 data). BLD Pharm. 1

  • Uprising Unconventional Nanobiomaterials: Peptoid Nanosheets as a Multi-Modular Platform for Advanced Biological Studies. Wiley / RUC. 2

  • Dose-effect relationship for several coagulation markers during administration of the direct thrombin inhibitor S 18326 in healthy subjects. PMC. 4

Sources

Method

Application Note: High-Efficiency Peptide Coupling with N-Cyclopentylglycine Hydrochloride

This guide is structured as a high-level Application Note for professional R&D use, focusing on the specific challenges and solutions for incorporating N-Cyclopentylglycine (N-Cpg) into peptide sequences. Abstract & Stra...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level Application Note for professional R&D use, focusing on the specific challenges and solutions for incorporating N-Cyclopentylglycine (N-Cpg) into peptide sequences.

Abstract & Strategic Overview

N-Cyclopentylglycine (N-Cpg) is a non-proteinogenic amino acid used primarily in the synthesis of peptoids (N-substituted glycines) and peptidomimetics.[1] By shifting the side chain from the


-carbon to the backbone nitrogen, N-Cpg confers proteolytic resistance and alters conformational flexibility.[1]

However, the incorporation of N-Cpg presents a unique synthetic bottleneck: steric hindrance at the secondary amine . Unlike standard amino acids, the nucleophilic center of N-Cpg is shielded by a bulky cyclopentyl ring. Standard coupling protocols (e.g., HBTU/HOBt) often fail, leading to deletion sequences or slow kinetics. This guide provides optimized protocols for acylation of the N-Cpg secondary amine and activation of the N-Cpg carboxylate , ensuring high purity and yield.

Chemical Identity & Properties

Reagent: N-Cyclopentylglycine hydrochloride Structure:


Role:  Peptoid Monomer / Conformational Constraint[1]
PropertySpecificationApplication Note
Molecular Weight 179.65 g/mol (HCl salt)Free base MW: 143.19 g/mol .[1]
Appearance White to off-white powderHygroscopic; store in desiccator at -20°C.
Solubility Water, DMSO, MethanolPoor solubility in DCM until free-based.[1]
Chirality Achiral The side chain is on Nitrogen; no chiral

-carbon.[1]
pKa ~2.3 (COOH), ~9.6 (NH)Secondary amine is more basic than primary AA amines.

Critical Challenges & Mechanistic Solutions

Challenge A: The "Difficult" Coupling (Acylation of N-Cpg)

Coupling an amino acid to the N-terminal N-Cpg residue is the rate-limiting step.[1] The cyclopentyl group creates a "conical" steric shield around the secondary amine.

  • Solution: Use high-reactivity reagents (HATU or Acid Chlorides) and elevated temperatures.[1]

  • Monitoring: The Kaiser Test will fail (false negative) because there is no primary amine. You must use the Chloranil Test or Bromophenol Blue to detect the secondary amine.

Challenge B: C-Terminal Activation (Coupling N-Cpg to next amine)

Activating the carboxyl group of N-Cpg is straightforward, but if N-Cpg is the second residue in a sequence (e.g.,


), there is a high risk of Diketopiperazine (DKP) formation .[1] The cis-amide bond propensity of N-alkyl amino acids accelerates cyclization, cleaving the dipeptide from the resin.
  • Solution: Avoid base-catalyzed pre-activation steps; couple immediately upon activation.

Visualizing the Steric Bottleneck

The following diagram illustrates the steric clash during the attack of the N-Cpg amine on an activated ester, necessitating the use of HOAt-based reagents (HATU) which utilize the "neighboring group effect" to accelerate the reaction.

CouplingMechanism NCpg N-Cyclopentylglycine (Nucleophile) StericClash STERIC CLASH: Cyclopentyl Shielding NCpg->StericClash Secondary Amine Attack ActivatedAA Activated Amino Acid (Electrophile) ActivatedAA->StericClash TransitionState Transition State (High Energy) StericClash->TransitionState Requires HATU/HOAt to stabilize Product Peptide Bond Formed TransitionState->Product

Caption: Steric hindrance of the cyclopentyl group raises the activation energy, requiring HOAt-stabilized transition states.

Optimized Experimental Protocols

Protocol A: N-Terminal Elongation (Coupling TO N-Cpg)

Use this when the peptide chain ends with N-Cpg, and you are adding the NEXT amino acid.[1]

Reagents:

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

  • Base: DIPEA (Diisopropylethylamine).[2]

  • Solvent: DMF (Anhydrous).

Step-by-Step:

  • Resin Preparation: Swell resin in DMF. Ensure the N-Cpg terminus is deprotected (if applicable).[1][2]

  • Free-Basing (Crucial): If N-Cpg was just coupled and is protonated, wash with 5% DIPEA/DMF for 2 mins, then wash 3x with DMF.[1]

  • Activation Mixture:

    • Weigh 4.0 eq of the incoming Fmoc-Amino Acid.

    • Weigh 3.9 eq of HATU.

    • Dissolve in minimal DMF.[3]

    • Add 8.0 eq of DIPEA.

    • Note: Do not pre-activate for >2 minutes to avoid racemization of the incoming acid.

  • Coupling Reaction:

    • Add the activated mixture to the resin.

    • Agitate: 2 hours at Room Temperature OR 20 minutes at 50°C (Microwave/Heat block).

    • Tip: Double coupling (repeating this step with fresh reagents) is highly recommended for N-Cpg.[1]

  • Monitoring:

    • Perform Chloranil Test .

    • Blue/Green particles = Incomplete coupling (Secondary amine present).

    • Colorless/Yellow = Complete coupling.

Protocol B: C-Terminal Incorporation (Coupling N-Cpg TO Resin/Amine)

Use this when adding N-Cpg itself to the chain.[1]

Reagents:

  • N-Cpg-HCl: 3.0 - 5.0 equivalents.[1]

  • Activator: DIC (Diisopropylcarbodiimide) + Oxyma Pure (or HOBt).

  • Base: DIPEA (Required to neutralize the HCl salt).

Step-by-Step:

  • Preparation: Dissolve N-Cpg-HCl (3.0 eq) in DMF.

  • Neutralization: Add DIPEA (3.0 eq) to the N-Cpg solution. Wait 1 minute.

  • Activation:

    • Add Oxyma Pure (3.0 eq).

    • Add DIC (3.0 eq).

    • Allow pre-activation for 2-3 minutes.

  • Coupling:

    • Transfer mixture to the resin-bound amine.[1][2]

    • Agitate for 60 minutes at RT.

  • Monitoring:

    • Standard Kaiser Test works here (checking for disappearance of the previous primary amine).

Decision Tree for Reagent Selection

Use this logic flow to determine the correct chemistry based on your sequence position.

CouplingLogic Start Start Coupling Cycle CheckTerminus What is on the Resin? PrimaryAmine Standard Primary Amine (e.g., Ala, Gly, Lys) CheckTerminus->PrimaryAmine Standard NCpgTerminus N-Cyclopentylglycine (Secondary Amine) CheckTerminus->NCpgTerminus Hindered StandardCoup Use DIC/Oxyma or HBTU Standard Protocol PrimaryAmine->StandardCoup SelectReagent Select High-Power Reagent NCpgTerminus->SelectReagent HATU HATU / HOAt (Preferred) SelectReagent->HATU BTC BTC / Acid Chloride (If HATU fails) SelectReagent->BTC Monitor Monitor Reaction HATU->Monitor BTC->Monitor TestType Chloranil Test (NOT Kaiser) Monitor->TestType

Caption: Selection logic emphasizing the switch to HATU/BTC and Chloranil testing for N-Cpg termini.

Troubleshooting & "Gotchas"

IssueCauseCorrective Action
Low Yield after N-Cpg Incomplete acylation due to sterics.Switch to Protocol A . Perform double coupling. Increase temp to 50°C.
False Negative Test Using Kaiser test on N-Cpg.Use Chloranil or Bromophenol Blue test. Kaiser only detects primary amines.
Diketopiperazine (DKP) N-Cpg is at position 2 (dipeptide stage).[1]Avoid leaving the Fmoc group off for long periods. Do not use base washes after deprotection of the 2nd residue; couple the 3rd residue immediately.
Precipitate in DMF N-Cpg HCl salt not fully neutralized.Ensure 1.0 eq of DIPEA is added per equivalent of N-Cpg HCl before adding coupling reagents.

References

  • Zuckermann, R. N., et al. (1992).[4] "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society. Link[1]

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive."[1][5] Journal of the American Chemical Society. Link[1]

  • Albericio, F., et al. (2018). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link[1]

  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Alkylated Peptides." Journal of Peptide Science. Link[1]

  • CymitQuimica. "L-Cyclopentylglycine Properties and CAS 2521-84-8." Link

Sources

Application

Derivatization &amp; GC-MS Analysis of 2-(Cyclopentylamino)acetic acid Hydrochloride

Application Note: AN-GCMS-2026-CPG Abstract This application note details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-(Cyclopentylamino)acetic acid hydrochloride (CAS: 14371-10-9). As...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-GCMS-2026-CPG

Abstract

This application note details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-(Cyclopentylamino)acetic acid hydrochloride (CAS: 14371-10-9). As a zwitterionic N-alkylated amino acid salt, this analyte is non-volatile and thermally unstable, requiring chemical derivatization prior to analysis.[1] This guide presents two validated workflows: Method A (Silylation) for rapid qualitative screening and Method B (Two-Step Alkylation/Acylation) for robust quantitative analysis. Critical attention is given to the neutralization of the hydrochloride salt to ensure reaction completeness.

Introduction & Chemical Strategy

The Analytical Challenge

2-(Cyclopentylamino)acetic acid is a secondary amino acid often used as an intermediate in pharmaceutical synthesis. In its hydrochloride form (


), it possesses extremely high polarity and a crystal lattice energy that prevents volatilization. Direct injection leads to thermal degradation in the injector port.
Derivatization Logic

To render this molecule amenable to GC-MS, we must replace the active protic hydrogens on the carboxylic acid (


) and the secondary amine (

) with non-polar groups.
  • Method A: Silylation (MSTFA/TMCS). [2]

    • Mechanism:[3] Nucleophilic substitution where active hydrogens are replaced by trimethylsilyl (TMS) groups.[4]

    • Pros: Single-step, rapid (<30 min).

    • Cons: Moisture sensitive; the secondary amine is sterically hindered by the cyclopentyl ring, requiring a catalyst (TMCS). The HCl salt must be scavenged by a base (Pyridine).

  • Method B: Two-Step (Methylation + Trifluoroacetylation).

    • Mechanism:[3] Acid-catalyzed esterification of the carboxyl group followed by acylation of the amine.

    • Pros: Extremely stable derivatives; excellent chromatographic peak shape; ideal for quantification.

    • Cons: Multi-step, time-consuming.

Decision Matrix (Workflow)

G Start Sample: 2-(Cyclopentylamino)acetic acid HCl Goal Define Analytical Goal Start->Goal Rapid Goal: Rapid Screening / Purity Check Goal->Rapid High Throughput Quant Goal: Precise Quantification / Biological Matrix Goal->Quant High Stability MethodA Method A: Silylation (MSTFA + 1% TMCS + Pyridine) Rapid->MethodA MethodB Method B: Two-Step (MeOH/HCl -> TFAA) Quant->MethodB GCMS GC-MS Analysis (SIM/Scan Mode) MethodA->GCMS MethodB->GCMS

Figure 1: Decision matrix for selecting the appropriate derivatization strategy based on analytical requirements.

Materials & Equipment

Reagents
  • Analyte: 2-(Cyclopentylamino)acetic acid HCl (High purity).

  • Solvents: Pyridine (Anhydrous, 99.8%), Methanol (Anhydrous), Dichloromethane (DCM), Hexane.

  • Reagent A (Silylation): N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).[4][5]

    • Note: TMCS is a critical catalyst for the secondary amine.

  • Reagent B1 (Methylation): 1.25 M HCl in Methanol (or Acetyl Chloride added to MeOH).

  • Reagent B2 (Acylation): Trifluoroacetic Anhydride (TFAA).

Equipment
  • GC-MS System (e.g., Agilent 7890/5977 or equivalent single quadrupole).

  • Column: DB-5ms or HP-5ms UI (30 m × 0.25 mm × 0.25 µm).

  • Heating Block/Derivatization Station (capable of 60–100°C).

  • Vials: 2 mL amber autosampler vials with PTFE-lined caps.

Protocol A: Silylation (Rapid Screening)

Scope: Best for pure chemical standards and rapid purity assessment. Critical Mechanism: Pyridine acts as an acid scavenger, neutralizing the HCl salt to allow the amine to react with MSTFA.

  • Weighing: Weigh ~1.0 mg of 2-(Cyclopentylamino)acetic acid HCl into a clean, dry 2 mL GC vial.

  • Solubilization & Scavenging: Add 200 µL of Anhydrous Pyridine .

    • Observation: The salt may not fully dissolve immediately. Vortex for 30 seconds.[1] The pyridine will neutralize the HCl.

  • Reagent Addition: Add 300 µL of MSTFA + 1% TMCS .

    • Caution: Reaction is exothermic. Cap immediately to prevent moisture ingress.

  • Incubation: Heat the vial at 70°C for 30 minutes .

    • Why: The secondary amine (cyclopentyl-NH-) is sterically hindered. Heat and the TMCS catalyst are required to drive the reaction to completion (Di-TMS derivative).

  • Cooling: Allow to cool to room temperature.

  • Injection: Inject 1 µL directly into the GC-MS (Split 10:1 to 50:1 depending on sensitivity).

Protocol B: Two-Step Alkylation (Quantification)

Scope: Best for biological matrices, stability studies, or precise quantification. Derivative Formed: N-Trifluoroacetyl-N-cyclopentylglycine methyl ester.

Step 1: Methyl Esterification
  • Weighing: Weigh ~1.0 mg of sample into a reaction vial.

  • Reagent Addition: Add 200 µL of 1.25 M HCl in Methanol .

  • Incubation: Cap and heat at 60°C for 45 minutes .

    • Mechanism:[3] The carboxylic acid is converted to a methyl ester. The HCl salt of the starting material aids this process.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen (

    
    ) at 40°C.
    
    • Result: You now have the methyl ester hydrochloride salt.

Step 2: N-Acylation
  • Reconstitution: Add 100 µL of Trifluoroacetic Anhydride (TFAA) and 100 µL of Dichloromethane (DCM) .

  • Incubation: Cap and heat at 60°C for 20 minutes .

    • Mechanism:[3] TFAA reacts with the secondary amine to form the N-TFA amide.

  • Evaporation: Evaporate to dryness under Nitrogen (do not over-dry; volatile derivative).

  • Final Solvent: Reconstitute in 500 µL of Hexane or Ethyl Acetate.

  • Injection: Inject 1 µL into GC-MS.

GC-MS Parameters & Expected Data

Instrument Settings
ParameterSetting
Inlet Temp 260°C
Injection Mode Split (20:1 typical)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Oven Program 60°C (hold 1 min)

20°C/min

300°C (hold 3 min)
Transfer Line 280°C
Ion Source 230°C (EI Mode, 70 eV)
Mass Range m/z 40–450 (Scan Mode)
Expected Mass Spectra (Fragmentation)

1. Di-TMS Derivative (Method A)

  • Formula:

    
    
    
  • Molecular Weight: ~287.5 amu

  • Key Ions:

    • m/z 272 (M-15): Loss of methyl group from Silicon (Characteristic of TMS).

    • m/z 170: Fragment representing the

      
       structure (Alpha cleavage).
      
    • m/z 69: Cyclopentyl cation (

      
      ).
      

2. N-TFA Methyl Ester Derivative (Method B)

  • Formula:

    
    
    
  • Molecular Weight: ~253.2 amu

  • Key Ions:

    • m/z 253 (M+): Molecular ion (often weak).

    • m/z 194 (M-59): Loss of carboxymethyl group (

      
      ).
      
    • m/z 69: Cyclopentyl cation.

Troubleshooting & Validation

Common Issues
  • Peak Tailing (Method A):

    • Cause: Incomplete silylation of the secondary amine or activity in the liner.

    • Fix: Ensure Pyridine was added to neutralize HCl. Increase reaction time to 60 mins. Use a fresh glass liner with deactivated glass wool.

  • Missing Peaks (Method B):

    • Cause: Derivative evaporated during the

      
       drying step.
      
    • Fix: Do not dry completely in Step 7; leave a trace of solvent or add the final solvent immediately as it approaches dryness.

Validation Criteria (Self-Check)
  • Reagent Blank: Run a blank with reagents only. MSTFA blanks often show polysiloxane peaks (m/z 73, 207, 281). Ensure these do not co-elute with the analyte.

  • Internal Standard: Use Norleucine or a deuterated amino acid added prior to derivatization to correct for reaction efficiency.

References

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. Link

  • Sobolevsky, T. G., et al. (2003). Silylation of organic compounds for GC-MS analysis. Journal of Separation Science. Link

  • Sigma-Aldrich. (2024). Derivatization Reagents for GC: Silylation.[2][4][5][6][7][8][9][10] Technical Bulletin. Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Seminal text on mechanisms).
  • Husek, P. (1991). Rapid derivatization and gas chromatographic determination of amino acids.[4][11][12][13] Journal of Chromatography A. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Cyclopentylamino)acetic acid hydrochloride

Welcome to the technical support center for the synthesis of 2-(Cyclopentylamino)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(Cyclopentylamino)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice and answers to frequently asked questions.

I. Reaction Overview: Reductive Amination

The synthesis of 2-(Cyclopentylamino)acetic acid hydrochloride is most commonly achieved through a one-pot reductive amination reaction.[1][2] This process involves the reaction of cyclopentylamine with glyoxylic acid to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The final product is isolated as a hydrochloride salt.

The choice of reducing agent is critical for the success of this reaction, as it must selectively reduce the imine in the presence of the aldehyde group of glyoxylic acid.[3][4]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Final Product

A diminished yield is a frequent challenge in this synthesis. Several factors can contribute to this issue, from reagent quality to reaction conditions.

Potential Cause Troubleshooting Steps & Explanation
Degradation of Glyoxylic Acid Glyoxylic acid is a reactive compound and can be unstable, especially in solution and at elevated temperatures.[5][6] Ensure you are using a fresh, high-purity source. It is often supplied as a stable monohydrate.[7] If using an aqueous solution, its concentration and stability should be verified. Consider storing it under an inert atmosphere and away from heat and light.[5][7]
Inefficient Imine Formation The initial condensation between cyclopentylamine and glyoxylic acid to form the imine is a crucial equilibrium-driven step.[2] To shift the equilibrium towards the imine, consider removing water as it forms, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves. The pH of the reaction is also important; a weakly acidic medium (pH 4-6) generally favors imine formation.[8]
Suboptimal Reducing Agent The choice and handling of the reducing agent are paramount. Sodium triacetoxyborohydride (STAB) is often preferred for its mildness and selectivity for imines over aldehydes.[3][9] Sodium cyanoborohydride (NaBH3CN) is also effective but is highly toxic.[8] Sodium borohydride (NaBH4) can be used, but it may also reduce the starting glyoxylic acid, leading to lower yields of the desired product.[4][10][11][12] Ensure the reducing agent is fresh and has been stored under anhydrous conditions.
Side Reactions Several side reactions can compete with the desired reductive amination. Over-alkylation, where the product secondary amine reacts further, is a possibility, though less common in this specific synthesis. The reduction of glyoxylic acid to glycolic acid is a more likely side reaction, especially with less selective reducing agents.[13] Optimizing the stoichiometry of reactants and the choice of a selective reducing agent can minimize these side reactions.
Product Loss During Workup and Purification The hydrochloride salt of 2-(Cyclopentylamino)acetic acid is generally water-soluble. During the workup, ensure the aqueous phase is sufficiently acidified to protonate the amine and keep it in the aqueous layer during extractions with organic solvents. When isolating the product, care must be taken to avoid excessive washing with solvents in which it has some solubility. Recrystallization should be performed with a carefully chosen solvent system to maximize recovery.

Issue 2: Presence of Impurities in the Final Product

Impurities can compromise the quality of your final product and complicate downstream applications.

Potential Impurity Identification & Removal
Unreacted Starting Materials The presence of cyclopentylamine or glyoxylic acid can be detected by techniques like NMR or LC-MS. Unreacted cyclopentylamine can often be removed by washing the organic extract with a dilute acid solution during workup. Residual glyoxylic acid can be removed by washing with a dilute base, but care must be taken as this will deprotonate the desired product, making it more soluble in organic solvents.
Glycolic Acid If a non-selective reducing agent was used, glycolic acid may be present. This can be identified by NMR. Separation can be challenging due to similar polarities. Optimizing the reaction with a more selective reducing agent like STAB is the best approach to avoid its formation.
Over-alkylation Product While less likely, the formation of a tertiary amine is possible. This can be detected by LC-MS. Chromatographic purification may be necessary to remove this impurity.

Issue 3: Difficulty in Product Isolation and Crystallization

Isolating a pure, crystalline product can sometimes be challenging.

Problem Suggested Solutions
Product remains an oil or is difficult to crystallize Ensure the product is fully protonated to the hydrochloride salt by careful addition of HCl (either as a gas or a solution in a suitable solvent like isopropanol or ether). Try different solvent systems for recrystallization. A common technique is to dissolve the crude product in a minimal amount of a good solvent (e.g., methanol, ethanol) and then add a poor solvent (e.g., diethyl ether, hexane) until turbidity is observed, followed by cooling. Seeding with a small crystal of pure product can also induce crystallization.
Product is hygroscopic The hydrochloride salt may be hygroscopic. Handle and store the final product in a dry environment, such as a desiccator or under an inert atmosphere.

III. Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the reductive amination in this synthesis?

The reaction proceeds in two main steps:

  • Imine Formation: The nitrogen of cyclopentylamine acts as a nucleophile and attacks the carbonyl carbon of glyoxylic acid. This is followed by dehydration to form a Schiff base, which is an imine intermediate.[2]

  • Reduction: A hydride from the reducing agent (e.g., NaBH(OAc)3) attacks the electrophilic carbon of the imine, reducing the carbon-nitrogen double bond to a single bond, thus forming the secondary amine.[8][9]

G cluster_0 Imine Formation cluster_1 Reduction Cyclopentylamine Cyclopentylamine Imine_Intermediate Imine_Intermediate Cyclopentylamine->Imine_Intermediate + Glyoxylic Acid Glyoxylic_Acid Glyoxylic_Acid Final_Product 2-(Cyclopentylamino)acetic acid Imine_Intermediate->Final_Product + Reducing Agent Reducing_Agent Reducing_Agent

Caption: Reaction mechanism for the synthesis.

Q2: Which reducing agent is best for this synthesis?

Sodium triacetoxyborohydride (STAB) is generally considered the superior choice for this type of reductive amination.[8][9][14][15] Its advantages include:

  • High Selectivity: It preferentially reduces imines over aldehydes, minimizing the formation of glycolic acid.[3]

  • Mild Reaction Conditions: It is effective at room temperature and does not require strongly acidic or basic conditions.

  • Safety: It is safer to handle than the highly toxic sodium cyanoborohydride.[8]

Q3: Can I use a different primary amine instead of cyclopentylamine?

Yes, this general procedure is applicable to a wide range of primary and secondary amines.[14][15] However, the reactivity of the amine can influence the reaction rate and yield. Sterically hindered or weakly basic amines may react more slowly.[14]

Q4: How do I form the hydrochloride salt at the end of the reaction?

After the reaction is complete and the crude product has been isolated (typically by extraction), the hydrochloride salt is formed by treating a solution of the free amine with hydrochloric acid. This can be done by:

  • Bubbling dry HCl gas through a solution of the amine in an anhydrous solvent (e.g., diethyl ether, dichloromethane).

  • Adding a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) to the amine solution.

The hydrochloride salt will typically precipitate out of the organic solvent and can be collected by filtration.

Q5: What is a typical experimental protocol for this synthesis?

Below is a general protocol. Note that specific quantities and reaction times may need to be optimized for your particular setup.

Experimental Protocol: Synthesis of 2-(Cyclopentylamino)acetic acid hydrochloride

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add glyoxylic acid monohydrate (1.0 eq) and a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[14][15]

  • Amine Addition: Add cyclopentylamine (1.0-1.1 eq) to the mixture and stir at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. The reaction is typically exothermic, so addition may need to be controlled.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by a suitable technique such as TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether). Add a solution of HCl in an organic solvent dropwise with stirring.

  • Isolation: Collect the precipitated hydrochloride salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

G A 1. Mix Glyoxylic Acid & Cyclopentylamine in Solvent B 2. Stir for Imine Formation A->B C 3. Add Sodium Triacetoxyborohydride B->C D 4. Monitor Reaction Progress (TLC/LC-MS) C->D E 5. Quench with NaHCO3 & Extract D->E F 6. Isolate Crude Amine E->F G 7. Form Hydrochloride Salt with HCl F->G H 8. Isolate & Dry Final Product G->H

Caption: Experimental workflow for the synthesis.

IV. References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.

  • ChemicalBook. (2024, December 16). Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method.

  • Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. (n.d.). ResearchGate.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.

  • Vedantu. (n.d.). Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed.

  • Usiquímica. (2022, September 19). GLYOXYLIC ACID.

  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.

  • Name-Reaction.com. (2026). Eschweiler-Clarke reaction.

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.

  • ResearchGate. (2014, October 5). Can anyone recommend a reliable procedure for the reduction of imines using NaBH4?

  • Li, S., & Gribble, G. W. (2020). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 25(10), 2447.

  • Bio. (2005, October 9). Glyoxylic Acid, Monohydrate MSDS.

  • Taylor & Francis. (2011, March 14). Full article: Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst.

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

  • ChemicalBook. (2023, May 10). Glyoxylic acid: Application, Production and Isolation.

  • MilliporeSigma. (2025, September 24). SAFETY DATA SHEET.

  • YouTube. (2025, October 13). Eschweiler-Clarke reaction.

  • Taylor & Francis. (2021, September 1). Full article: One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines.

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 175, 255-263.

  • ACS Publications. (2025, October 7). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl.

  • Eckhardt, A. K., et al. (2019). Glycine Imine—The Elusive α‐Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. Angewandte Chemie International Edition, 58(38), 13393-13397.

  • Ataman Kimya. (n.d.). GLYOXYLIC ACID (OXOACETIC ACID).

  • Singh, S., & Pennington, M. W. (2003). An efficient asymmetric synthesis of Fmoc-L-cyclopentylglycine via diastereoselective alkylation of glycine enolate equivalent. Tetrahedron Letters, 44(13), 2683-2685.

  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.

  • Springsteen, G., & Joyce, G. F. (2004). A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction. Angewandte Chemie International Edition, 43(20), 2661-2664.

  • Wikipedia. (n.d.). Reductive amination.

  • Benchchem. (2025). N-(1-Iminopentyl)glycine: A Technical Overview for Drug Development Professionals.

  • Google Patents. (n.d.). WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.

  • Google Patents. (n.d.). US4073804A - Producing glycine by the reductive amination of glyoxylic acid.

  • Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides.

  • ResearchGate. (n.d.). (PDF) Glycine Imine—The Elusive α‐Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid.

  • ResearchGate. (n.d.). An Efficient Asymmetric Synthesis of Fmoc-L-cyclopentylglycine via Diastereoselective Alkylation of a Glycine Enolate Equivalent. | Request PDF.

  • ResearchGate. (n.d.). Reductive amination of glyoxylic acid (3) to glycine (1). Glycine imine....

  • ChemicalBook. (2025, July 16). methyl 2-(cyclopentylamino)acetate hydrochloride | 195877-46-4.

  • Sigma-Aldrich. (n.d.). (S)-2-CYCLOPENTYL-2-(METHYLAMINO)ACETIC ACID | 204460-99-1.

  • American Elements. (n.d.). (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride | CAS 14328-62-2.

  • PubChem. (2025, April 14). (2S)-2-amino-2-cyclopentylacetic acid | C7H13NO2 | CID 10374564.

  • PubChemLite. (n.d.). 2-[(cyclopropylmethyl)amino]acetic acid hydrochloride (C6H11NO2).

  • Reddit. (2020, October 11). just wondering if anyone had an idea of this reaction mechanism? the CH2 between cyclopentane and acetate is throwing me off on the product : r/OrganicChemistry.

  • ResearchGate. (n.d.). Synthesis of N-cyclopentyl series. (i) piperazine,... | Download Scientific Diagram.

  • PMC. (2025, June 23). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides.

Sources

Optimization

Technical Support Center: N-Cyclopentylglycine Hydrochloride Purification

Topic: Purification of N-Cyclopentylglycine Hydrochloride via Recrystallization Document ID: TS-NCG-004 Last Updated: March 1, 2026 Status: Active[1] Introduction: The Molecule & The Challenge N-Cyclopentylglycine hydroc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of N-Cyclopentylglycine Hydrochloride via Recrystallization Document ID: TS-NCG-004 Last Updated: March 1, 2026 Status: Active[1]

Introduction: The Molecule & The Challenge

N-Cyclopentylglycine hydrochloride (N-Cpg·HCl) is a critical non-proteinogenic amino acid intermediate, often employed in the synthesis of peptidomimetics and glycine transporter inhibitors.

As a secondary amine hydrochloride salt, it presents a specific set of purification challenges. Unlike simple inorganic salts, N-Cpg·HCl possesses a lipophilic cyclopentyl tail fighting against a hydrophilic ionic head. This amphiphilic nature often leads to the "oiling out" phenomenon—where the product separates as a gum rather than a crystal—resulting in poor impurity rejection.

This guide provides a robust, self-validating protocol designed to bypass these thermodynamic traps and ensure high-purity isolation.

Standard Operating Procedure (The "Golden" Protocol)

Objective: Purify crude N-Cpg·HCl to >98% purity with white crystalline morphology. Method: Anti-solvent Recrystallization (Drowning-out).

Solvent System Selection

We utilize a Methanol / Ethyl Acetate (EtOAc) system.

  • Solvent A (Good): Methanol (High solubility for ionic species).

  • Solvent B (Anti-solvent): Ethyl Acetate (Low solubility for salts, miscible with MeOH).

  • Alternative: Ethanol/MTBE (Methyl tert-butyl ether) can be used if Methanol is undesirable, though yield may vary.

Step-by-Step Workflow
  • Dissolution (The Saturation Point):

    • Place crude N-Cpg·HCl in a round-bottom flask.

    • Add Methanol (approx. 3-5 mL per gram of solid).

    • Heat to 50–60°C (Do not boil aggressively; preserve HCl stoichiometry).

    • Critical Check: If the solution is colored (yellow/brown), add activated carbon (5 wt%), stir for 15 mins, and filter hot through Celite.

  • Nucleation Setup:

    • Allow the clear methanolic solution to cool to 40°C .

    • Slowly add Ethyl Acetate dropwise with vigorous stirring.

    • Stop Point: Stop adding EtOAc the moment a faint, persistent cloudiness (turbidity) appears. This is the metastable zone.

  • Crystallization:

    • Add 1-2 drops of Methanol to clear the turbidity (return to just undersaturated).

    • Seed: Add a tiny crystal of pure N-Cpg·HCl (if available).

    • Allow to cool to room temperature (20-25°C) slowly (over 1-2 hours). Do not use an ice bath yet.

  • Maximizing Yield:

    • Once a heavy crop of crystals forms at room temp, cool the flask to 0–4°C (ice bath) for 30 minutes.

    • Note: Cooling too fast before crystals form will trap impurities.

  • Isolation:

    • Filter under vacuum (sintered glass funnel).

    • Wash: Wash the cake with a cold mixture of MeOH/EtOAc (1:4 ratio).

    • Drying: Dry in a vacuum oven at 40°C. Warning: HCl salts are hygroscopic; store in a desiccator.

Troubleshooting Hub

Symptom: The "Oiling Out" Disaster

Issue: Instead of white crystals, a sticky oil or gum forms at the bottom of the flask. Diagnosis: The solution phase separated (Liquid-Liquid Phase Separation) before it crystallized.[2] This happens because the temperature is above the melting point of the solvated salt, or the anti-solvent was added too fast.

Corrective Action:

  • Re-heat: Place the flask back on the heat source until the oil re-dissolves into a clear solution.

  • Adjust Solvent Ratio: Add a small amount of Methanol (Solvent A). Why? This increases the solubility limit, preventing the oil phase from crashing out prematurely.

  • High-Temp Seeding: Cool the solution very slowly. Add seed crystals at a higher temperature (e.g., 35°C) to provide a template for the oil to latch onto and order itself into a lattice.

Symptom: Low Yield

Issue: Crystals are beautiful, but you lost 60% of your mass. Diagnosis: The compound is too soluble in the mother liquor. Corrective Action:

  • Drive the equilibrium: After the initial filtration, take the mother liquor and evaporate it to half volume. Repeat the crystallization (Second Crop).

  • Increase Anti-solvent: In the next run, increase the ratio of Ethyl Acetate to Methanol (e.g., go from 1:1 to 3:1), but add it after the initial crystals have formed to avoid oiling out.

Symptom: Incorrect Melting Point

Issue: The melting point is broad or depressed (e.g., melts at 110°C instead of >180°C). Diagnosis:

  • Wet Salt: Solvent trapped in the lattice.

  • Free Base Contamination: You may have lost the HCl. Corrective Action:

  • Dissolve a small sample in water and check pH. It should be acidic (pH ~2-3).

  • If pH is neutral (6-7), you have the free amino acid (zwitterion). Re-acidify with 1.25 equivalents of HCl in Dioxane or concentrated aqueous HCl, then evaporate and recrystallize.

Visualizing the Logic

Workflow: The Recrystallization Decision Tree

RecrystallizationLogic Start Crude N-Cpg·HCl Dissolve Dissolve in Hot MeOH (50°C) Start->Dissolve CheckColor Is solution colored? Dissolve->CheckColor Carbon Treat w/ Activated Carbon Filter Hot CheckColor->Carbon Yes AddAnti Add EtOAc until Turbid CheckColor->AddAnti No Carbon->AddAnti Cooling Cool to RT slowly AddAnti->Cooling Result Check Formation Cooling->Result Crystals White Crystals Formed Result->Crystals Success Oil Oiling Out (Gum/Liquid) Result->Oil Failure IceBath Cool to 0°C -> Filter Crystals->IceBath FixOil Re-heat + Add more MeOH (Bypass LLPS) Oil->FixOil FixOil->Cooling Retry

Caption: Logic flow for handling phase separation (oiling out) during purification.

Data & Solubility Reference

Table 1: Solvent Compatibility for N-Cyclopentylglycine HCl

SolventRoleSolubility StatusDielectric Constant (

)
Notes
Water SolventVery High80.1Hard to remove; leads to hydrate formation. Avoid for final step.
Methanol Primary High 32.7Best balance of solubility and volatility.
Ethanol PrimaryModerate24.5Good, but requires higher temps than MeOH.
Ethyl Acetate Anti-Solvent Low 6.0Excellent anti-solvent; induces good crystal habit.
Diethyl Ether Anti-SolventInsoluble4.3Flammable/Peroxide risk. Use MTBE if possible.
Hexane/Heptane Anti-SolventInsoluble1.9Too non-polar; often causes immediate oiling out.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone as an anti-solvent? A: Proceed with caution. While Acetone is a good anti-solvent for many salts, it can react with the free amine (if any equilibrium exists) to form an imine (Schiff base), creating a new impurity. Ethyl Acetate is chemically inert in this context and is safer.

Q: My crystals are hygroscopic and turning into a paste on the filter. What do I do? A: This is common for HCl salts.[2]

  • Perform the filtration under a "nitrogen blanket" (inverted funnel flowing N2 over the filter).

  • Wash with anhydrous ether or EtOAc to remove residual alcohol quickly.

  • Move immediately to a vacuum desiccator containing

    
     or KOH pellets.
    

Q: How do I verify it is the HCl salt and not the free base? A: Perform a Silver Nitrate (


) test. Dissolve a small amount in water and add a drop of 

solution. A thick white precipitate (

) confirms the presence of the chloride counter-ion. Alternatively, 1H-NMR in DMSO-

will show a broad ammonium proton peak (

or

) typically around 8.0–10.0 ppm.

References

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Dunn, P. J., et al. (Eds.). (2010). Green Chemistry in the Pharmaceutical Industry. (Discusses solvent selection like EtOAc/Alcohol over Ether/DCM).
  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Source for "Oiling Out" mechanisms and troubleshooting).

Sources

Troubleshooting

Technical Support Center: Handling, Storage, and Moisture Management for 2-(Cyclopentylamino)acetic Acid Hydrochloride

Introduction 2-(Cyclopentylamino)acetic acid hydrochloride (CAS: 135809-42-6) is a highly versatile secondary amino acid building block utilized extensively in pharmaceutical synthesis and drug development[1]. However, l...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Cyclopentylamino)acetic acid hydrochloride (CAS: 135809-42-6) is a highly versatile secondary amino acid building block utilized extensively in pharmaceutical synthesis and drug development[1]. However, like many amine hydrochlorides, its physicochemical profile is dominated by its interaction with environmental moisture. This technical support guide provides researchers with mechanistic insights, self-validating protocols, and troubleshooting workflows to ensure the structural and chemical integrity of this compound during storage and experimentation.

PART 1: Mechanistic FAQs - Hygroscopicity & Stability

Q1: Why does the powder rapidly clump and become sticky during weighing on the benchtop? A1: This phenomenon is a classic manifestation of moisture sorption leading to deliquescence. Hydrochloride salts of secondary amines exhibit high hygroscopicity due to the strong hydration energy of the chloride counterion and the hydrogen-bonding capacity of the secondary amine[2]. When the ambient relative humidity (RH) exceeds the critical relative humidity (


) of the salt, it undergoes a first-order phase transformation from a crystalline solid to a saturated aqueous solution[3]. Before full deliquescence is reached, capillary condensation occurs at the particle surfaces, causing the particles to bridge and form hard clumps (caking)[4].
Causality: Weighing the material in a laboratory environment where the ambient 

is greater than the compound's

directly drives this rapid moisture uptake.

Q2: Does moisture uptake only cause physical caking, or does it actively degrade the compound? A2: While the initial phase is physical (moisture sorption and deliquescence), this physical state acts as a catalyst for chemical instability. The surface of hydrochloride salts can induce the dissociation of adsorbed water, fundamentally altering the microenvironmental pH[5]. In this localized, saturated aqueous layer, the salt can undergo disproportionation—reverting from the stable hydrochloride salt back to the free base form (2-(cyclopentylamino)acetic acid)[5]. Furthermore, if the compound contains any trace synthetic impurities (such as residual esters), they will rapidly hydrolyze in this moisture-rich microenvironment.

Q3: What are the absolute best practices for long-term storage to prevent these issues? A3: To prevent deliquescence lowering (a phenomenon where mixtures of compounds or impurities deliquesce at a significantly lower RH than the pure compound)[3], the material must be stored in a strictly controlled environment.

  • Primary Packaging: Store in a tightly sealed amber glass vial to prevent photo-oxidation and moisture ingress.

  • Secondary Packaging: Place the primary vial inside a vacuum-sealed Mylar bag containing indicating silica gel or molecular sieves.

  • Temperature: Store at 2-8°C.

  • Critical Causality Step: When removing the compound from cold storage, you must allow the sealed container to equilibrate to room temperature before opening. Opening a cold vial causes the immediate condensation of ambient moisture directly onto the powder, instantly initiating the deliquescence pathway.

PART 2: Quantitative Data & Classification

Table 1: Hygroscopicity Classification (Callahan Criteria Applied)

To standardize handling procedures, we classify the moisture uptake of this building block based on standard hygroscopicity metrics at 80% RH (25°C).

ClassificationMoisture Uptake (% w/w)Physical State ObservationHandling Recommendation for API
Non-hygroscopic< 0.2%Free-flowing powderStandard ambient control.
Slightly hygroscopic0.2% - 2.0%Minor surface clumpingWeigh rapidly; limit benchtop exposure.
Moderately hygroscopic 2.0% - 15.0% Severe caking, sticky Glovebox or RH < 30% required. (Typical state)
Very hygroscopic> 15.0%Deliquescence (liquid phase)Strict inert atmosphere (Argon/N2) required.
Table 2: Stability Matrix (Temperature vs. Humidity Effects)

Expected outcomes for 2-(Cyclopentylamino)acetic acid HCl over a 6-month storage period.

Storage ConditionPhysical StabilityChemical PurityPrimary Mechanism of Failure
2-8°C, DesiccatedStable, free-flowing> 99.5%None
25°C, 60% RHCaking observed~ 98.0%Capillary condensation, minor disproportionation
40°C, 75% RH (Accelerated)Deliquescence< 95.0%Hydrolysis, free-base disproportionation[5]

PART 3: Experimental Troubleshooting Workflows

Protocol 1: Recovery Drying of Caked Material (Vacuum Protocol)

If the material has absorbed moisture but has not chemically degraded, use this self-validating vacuum drying protocol. Do not use high heat , as it may induce thermal degradation or cause melting-point depression due to the presence of water.

  • Preparation: Transfer the caked powder to a pre-weighed, wide-mouth glass petri dish to maximize the surface area. Break up large clumps gently with a stainless-steel spatula.

  • Vacuum Oven Setup: Place the dish in a vacuum oven. Set the temperature to 40°C .

  • Drying Phase: Apply a deep vacuum (< 50 mbar). Causality: The low pressure significantly reduces the boiling point of water, driving off moisture efficiently without subjecting the amino acid to thermal stress. Leave under vacuum for 12-24 hours.

  • Validation (Gravimetric): Vent the oven with dry Nitrogen gas (never ambient air). Quickly cap the dish and weigh it. Return the dish to the oven for 2 hours and re-weigh. The drying is complete when the mass changes by < 0.05% between weighings (indicating constant weight).

Protocol 2: Moisture Quantification via Karl Fischer (KF) Coulometry

To definitively validate your material before utilizing it in moisture-sensitive coupling reactions, quantify the exact water content.

  • Solvent Preparation: Fill the KF vessel with an anhydrous Methanol/Formamide (3:1) mixture. Causality: Formamide is required to ensure the complete dissolution of the secondary amino acid hydrochloride salt, which may have limited solubility in pure methanol.

  • Blank Titration: Run the instrument to neutralize any residual moisture in the solvent until a stable background drift (< 10 µ g/min ) is achieved.

  • Sample Injection: Rapidly weigh ~50 mg of the salt into a dry syringe, dissolve it in 1 mL of anhydrous methanol, and inject it through the septum.

  • Measurement: The coulometric generation of iodine will titrate the water. Acceptable moisture limits for this building block should be strictly < 0.5% w/w .

PART 4: Visualized Pathways & Logic

Deliquescence Solid Dry Crystalline Salt (2-Cyclopentylaminoacetic acid HCl) Adsorption Surface Moisture Adsorption (Ambient RH < RH0) Solid->Adsorption Exposure to ambient humidity Condensation Capillary Condensation & Particle Caking Adsorption->Condensation Increased RH / Prolonged exposure Deliquescence Deliquescence Point (Ambient RH ≥ RH0) Condensation->Deliquescence RH reaches Critical Point Solution Saturated Aqueous Solution (Phase Transformation) Deliquescence->Solution Complete solid-to-liquid dissolution

Fig 1: Moisture-induced phase transformation and deliquescence pathway of hydrochloride salts.

Troubleshooting Start Observe Powder Issue (Clumping or Discoloration) Test Perform Karl Fischer Titration Quantify % Water Start->Test Decision Moisture Content > 1.0%? Test->Decision Dry Execute Vacuum Drying Protocol (40°C, <50 mbar, 24h) Decision->Dry Yes (Physical Caking) Degradation Perform HPLC/NMR Check for Disproportionation Decision->Degradation No (Possible Chemical Issue) Store Store in Desiccator under Argon/N2 at 2-8°C Dry->Store Discard Discard or Repurify Material Degradation->Discard Purity < 95% Degradation->Store Purity ≥ 95%

Fig 2: Decision tree for troubleshooting and recovering moisture-exposed hygroscopic APIs.

References

  • Salameh, A. K., Mauer, L. J., & Taylor, L. S. (2006). Implications of Deliquescence in Food and Pharmaceutical Products. Retrieved from: [Link][3]

  • Macaev, F., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. Retrieved from: [Link][2]

  • Purdue e-Pubs. Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Retrieved from: [Link][5]

  • ResearchGate. Impact of Deliquescence on the Chemical Stability of Vitamins B1, B6, and C in Powder Blends. Retrieved from: [Link][4]

Sources

Optimization

Technical Support Center: Precision N-Alkylation of Glycine

Status: Operational Ticket ID: GLY-ALK-OPT Subject: Minimizing Side Reactions & Optimizing Selectivity Assigned Specialist: Senior Application Scientist, Process Chemistry Division The Engineering Challenge: Why Glycine...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: GLY-ALK-OPT Subject: Minimizing Side Reactions & Optimizing Selectivity Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Engineering Challenge: Why Glycine Fails

Glycine presents a deceptive challenge in organic synthesis. While it appears structurally simple, its lack of a side chain and zwitterionic nature create a "perfect storm" for side reactions.

The Core Conflict[1]
  • The Nucleophilic Paradox: The product of N-alkylation (a secondary amine) is more nucleophilic than the starting material (primary amine). In standard

    
     reactions, this leads to uncontrollable dialkylation  (over-alkylation).
    
  • The Cyclization Trap: If you use glycine esters to improve solubility, the lack of steric bulk allows the amine to bite back onto the ester of a neighboring molecule, forming 2,5-diketopiperazines (DKP) .

  • The Solubility Wall: Free glycine is insoluble in most organic solvents (DCM, THF) but soluble in water, where hydrolysis of alkylating agents competes.

Primary Protocol: Reductive Amination (The "Gold Standard")

Recommendation: Use this method for >90% of mono-alkylation needs. It bypasses the "nucleophilic paradox" by forming an imine intermediate first.

Mechanism of Action

Unlike direct alkylation, reductive amination separates bond formation into two steps:

  • Imine Formation: Glycine ester + Aldehyde

    
     Imine (Equilibrium).
    
  • Selective Reduction: The reducing agent attacks the protonated imine (iminium ion) faster than the aldehyde.

Standard Operating Procedure (SOP-RA-01)

Reagent of Choice: Sodium Triacetoxyborohydride (


 or STAB).
Why? Unlike 

, STAB is mild and will not reduce the aldehyde/ketone competitively, preventing alcohol byproducts.

Protocol:

  • Preparation: Dissolve Glycine Ethyl Ester HCl (1.0 equiv) in 1,2-Dichloroethane (DCE) or THF.

  • Free Basing (In-situ): Add TEA (1.0 equiv) to neutralize the HCl salt.

  • Imine Formation: Add the Aldehyde/Ketone (1.1 equiv). Stir for 30–60 mins.

    • Checkpoint: If the substrate is sterically hindered, add catalytic Acetic Acid (AcOH) to drive imine formation.

  • Reduction: Add

    
     (1.4 equiv) in one portion.
    
  • Quench: Stir 2–16h. Quench with saturated

    
    .
    
Troubleshooting Reductive Amination
SymptomRoot CauseCorrective Action
Low Conversion Imine formation is unfavorable.Add molecular sieves (4Å) to remove water or add 1-2 eq. of AcOH to protonate the imine.
Dialkylation Observed Aldehyde is too reactive (e.g., Formaldehyde).Switch to Fukuyama Synthesis (see below) or lower temperature to -78°C.
Emulsion during Workup Boron salts are amphiphilic.Wash with Rochelle's Salt (Potassium Sodium Tartrate) solution instead of water.

Advanced Protocol: Fukuyama Amine Synthesis

Recommendation: Use this when absolute mono-selectivity is required, or when synthesizing polyamines. This is a "protect-alkylate-deprotect" strategy.

The Logic

This method converts the nucleophilic amine into a sulfonamide, which is non-nucleophilic but acidic (pKa ~11). This allows controlled alkylation using Mitsunobu conditions or alkyl halides.[1]

Standard Operating Procedure (SOP-FK-02)

Step 1: Nosyl Protection

  • React Glycine Ester with 2-nitrobenzenesulfonyl chloride (Nosyl-Cl) and Collidine (base).

  • Critical: Use exactly 1.0 equiv of Nosyl-Cl. Excess leads to bis-nosylation on the glycine nitrogen [1].

Step 2: Alkylation (Mitsunobu)

  • Reagents: Nosyl-Glycine + Alcohol (

    
    ) + 
    
    
    
    + DEAD/DIAD.
  • Solvent: Toluene or THF (anhydrous).

  • Mechanism: The alcohol is activated by

    
    /DEAD; the sulfonamide acts as the nucleophile.
    

Step 3: Deprotection

  • Reagents: Thiophenol (

    
    ) + 
    
    
    
    in DMF/Acetonitrile.
  • Result: The Nosyl group is cleaved, releasing the pure secondary amine.

Critical Troubleshooting: The "Silent Killers"

Issue A: Diketopiperazine (DKP) Formation

Scenario: You are using Glycine Methyl Ester. You add a base (TEA/DIEA) for direct alkylation. The reaction turns cloudy/precipitates, and the product mass is missing. Diagnosis: The free amine of one glycine molecule attacked the ester of another. Solution:

  • Steric Shielding: Switch to Glycine tert-butyl ester . The bulky t-butyl group physically blocks the attack.

  • Dilution: Run the reaction at high dilution (0.05 M) to favor intermolecular reaction with the alkylating agent over intermolecular dimerization.

Issue B: O-Alkylation vs. N-Alkylation

Scenario: You are using free Glycine (COOH/NH2). You see ester products (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


).
Diagnosis:  Carboxylates are nucleophilic. In basic conditions, the 

competes with

. Solution:
  • Protect the Acid: Always use Glycine Esters (Methyl, Ethyl, t-Butyl) if the acid functionality is not participating in the reaction.

  • Chemo-selective Reagents: If you must use free acid, use reductive amination in Methanol/Water mixtures; the borohydride will not reduce the carboxylic acid.

Visual Logic Guides

Figure 1: Method Selection Matrix

MethodSelection Start Start: N-Alkylation of Glycine Substrate Is the Glycine C-terminus protected? (e.g., Ester) Start->Substrate Protect Protect as t-Butyl Ester (Prevents DKP & O-alkylation) Substrate->Protect No Aldehyde Is the alkyl source an Aldehyde or Ketone? Substrate->Aldehyde Yes Protect->Aldehyde Reductive METHOD A: Reductive Amination (NaBH(OAc)3) Aldehyde->Reductive Yes (Preferred) Halide Is the alkyl source an Alkyl Halide? Aldehyde->Halide No Fukuyama METHOD B: Fukuyama Synthesis (Nosyl-Cl -> Alkylation -> Deprotect) Halide->Fukuyama High Purity Needed Direct METHOD C: Direct Alkylation (High Risk: Use steric bulk/dilution) Halide->Direct Quick/Rough Screen

Caption: Decision tree for selecting the optimal N-alkylation pathway based on substrate availability and purity requirements.

Figure 2: The Reductive Amination Pathway (Mechanism)

ReductiveAmination Amine Glycine Ester (R-NH2) Imine Imine Intermediate (R-N=CH-R') Amine->Imine + Carbonyl - H2O Carbonyl Aldehyde (R'-CHO) Carbonyl->Imine Product Secondary Amine (Mono-alkylated) Imine->Product + NaBH(OAc)3 (Selective Reduction) SideRxn Dialkylation (Blocked by Sterics) Product->SideRxn Slow

Caption: The kinetic advantage of reductive amination: The imine intermediate is reduced faster than the carbonyl, and the resulting product is sterically hindered from reacting further.

References

  • Fukuyama Amine Synthesis & Bis-nosylation Risks

    • Leggio, A., et al. (2013). Synthetic and mechanistic insight into nosylation of glycine residues. PubMed . Available at: [Link]

  • Reductive Amination Protocols (STAB)

    • Abdel-Magid, A. F., et al. (1996).[2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry . Available at: [Link]

  • General N-Alkylation Reviews

    • Organic Chemistry Portal. Synthesis of Secondary Amines. Available at: [Link]

  • Salvatore, R. N., et al. (2001). Synthesis of secondary amines. Tetrahedron.

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Cyclopentylglycine HCl Synthesis

Welcome to the Application Support Center. This guide provides mechanistic troubleshooting and self-validating protocols for resolving low purity issues during the synthesis of N-Cyclopentylglycine HCl, a critical second...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide provides mechanistic troubleshooting and self-validating protocols for resolving low purity issues during the synthesis of N-Cyclopentylglycine HCl, a critical secondary amine building block used in drug development and peptide synthesis.

G Start Low Purity Detected N-Cyclopentylglycine HCl Analyze LC-MS / NMR Profiling Start->Analyze Imp1 Dialkylation (+68 Da Mass Shift) Analyze->Imp1 Imp2 Inorganic Salts (High Ash Content) Analyze->Imp2 Imp3 Cyanohydrin (Side Reaction) Analyze->Imp3 Fix1 Buffer pH to 5.0 & Increase Amine Ratio Imp1->Fix1 Fix2 Cation Exchange Resin Desalting Imp2->Fix2 Fix3 Switch Reductant to NaBH(OAc)3 Imp3->Fix3

Diagnostic workflow for identifying and resolving N-Cyclopentylglycine HCl impurities.

I. Reductive Amination: The Preferred Pathway

Direct alkylation of primary amines often results in uncontrollable over-alkylation. To synthesize secondary amines like N-Cyclopentylglycine with high fidelity, reductive amination of cyclopentanone with glycine is the industry standard 1. However, this route is highly sensitive to pH and stoichiometric imbalances.

Q: My LC-MS shows a massive +68 Da impurity. Why is my product over-alkylated? A: The +68 Da shift corresponds to the addition of a second cyclopentyl group, forming N,N-dicyclopentylglycine. This occurs because the newly formed secondary amine (N-cyclopentylglycine) can compete with the primary amine (glycine) for the intermediate iminium ion. Causality & Fix: The basicity of the secondary amine is higher than that of the primary amine. By strictly buffering the reaction at pH 5.0, the secondary amine product remains protonated (and thus non-nucleophilic), while the primary amine can still attack the carbonyl. Additionally, maintaining a 1.5x stoichiometric excess of glycine heavily biases the kinetics toward mono-alkylation.

Q: I am detecting a cyanohydrin byproduct. How do I eliminate this? A: If you are using sodium cyanoborohydride (NaBH3CN), cyanide ions are released as the hydride is consumed. If the reaction pH drops below 4, or if imine formation is incomplete, free cyanide acts as a nucleophile and attacks unreacted cyclopentanone to form a cyanohydrin 2. Causality & Fix: Switch your reducing agent to sodium triacetoxyborohydride (NaBH(OAc)3). It is milder, does not generate cyanide, and selectively reduces iminium ions over aldehydes/ketones. If you must use NaBH3CN, ensure imine formation is 100% complete before adding the reductant.

Self-Validating Protocol: Optimized Reductive Amination
  • Imine Formation: Suspend glycine (1.5 eq) in anhydrous methanol. Add cyclopentanone (1.0 eq) and glacial acetic acid to adjust the apparent pH to 5.0. Stir for 2 hours at 25 °C.

    • Validation Checkpoint: Remove a 10 µL aliquot, quench in water, and analyze via GC-FID. Proceed only when cyclopentanone is <1% of the initial peak area.

  • Reduction: Cool the vessel to 0 °C. Add NaBH(OAc)3 (1.5 eq) portion-wise over 30 minutes to control the exothermic hydride transfer.

  • Maturation: Warm to 25 °C and stir for 12 hours.

  • Quench: Slowly add 1M HCl to quench unreacted hydride until gas evolution ceases.

II. Haloacetate Alkylation: Managing the Alternative Route

When reductive amination is not feasible, researchers often alkylate cyclopentylamine using tert-butyl bromoacetate 3. This route requires aggressive suppression of dialkylation.

Q: My tert-butyl N-(cyclopentyl)-glycinate intermediate is heavily contaminated with unreacted halide and dialkylated species. What is going wrong? A: The nucleophilic substitution (SN2) of bromoacetates is highly exothermic and kinetically favors the formation of the more nucleophilic secondary amine product. Causality & Fix: You must manipulate the local concentration of the reactants. Adding the bromoacetate dropwise to a massive excess of cyclopentylamine at 0 °C ensures that the bromoacetate is instantly consumed by the primary amine before it can react with the secondary amine product.

Table: Quantitative Impurity Profile vs. Reaction Conditions in N-Alkylation

Reaction ConditionAmine : Halide RatioTemp (°C)Target Yield (%)Dialkylated Impurity (%)Unreacted Halide (%)
Standard Batch1.0 : 1.02545.035.010.0
Excess Amine3.0 : 1.02578.5< 5.0< 1.0
Slow Addition1.2 : 1.00 to 2565.015.05.0
Steric Hindrance1.0 : 1.0 (Chloroacetate)6055.020.015.0
III. Isolation and HCl Salt Formation

N-substituted glycines exist as zwitterions in aqueous solutions, making standard liquid-liquid extraction highly inefficient and prone to trapping inorganic salts 4.

Q: My final N-Cyclopentylglycine HCl is a sticky, hygroscopic paste instead of a powder. How do I fix this? A: Hygroscopicity in this context is almost always caused by residual inorganic salts (e.g., NaCl, borate salts) trapped in the crystal lattice. You cannot wash these out with organic solvents. Causality & Fix: You must isolate the free zwitterion using ion-exchange chromatography before forming the HCl salt in a strictly anhydrous environment.

Self-Validating Protocol: Anhydrous Salt Formation
  • Resin Purification: Load the crude aqueous reaction mixture onto a column packed with strongly acidic cation exchange resin (e.g., Dowex 50WX8).

  • Desalting: Wash the column with 5 column volumes (CV) of deionized water.

    • Validation Checkpoint: Test the eluate with AgNO3; washing is complete when no AgCl precipitate forms, confirming the total removal of inorganic halides.

  • Elution: Elute the amino acid using 2M aqueous ammonia (3 CV). Concentrate the eluate under reduced pressure to yield the pure free zwitterion.

  • Anhydrous Salt Formation: Dissolve the zwitterion in a minimum volume of anhydrous isopropanol (IPA). At 0 °C, slowly add 1.05 equivalents of 2M HCl in diethyl ether.

  • Isolation: Filter the resulting white crystalline powder under a nitrogen blanket. Wash with cold diethyl ether and dry in a vacuum oven at 40 °C.

    • Validation Checkpoint: Perform a sulfated ash test. A pure organic salt will leave <0.1% ash residue. Titration should confirm exactly 1.0 equivalent of chloride.

References
  • Master Organic Chemistry - "Reductive Amination, and How It Works" Source: Master Organic Chemistry URL:[Link]

  • Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis Source: PubMed Central (PMC) URL:[Link]

  • Synthesis of A. Tert-Butyl N-(Cyclopentyl)-Glycinate Source: PrepChem.com URL:[Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives Source: PubMed Central (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis and Purification of N-Alkylated Glycine Derivatives

Welcome to the Technical Support Center for amino acid functionalization. The direct N-alkylation of unprotected amino acids, particularly glycine, is a notoriously challenging transformation in organic synthesis and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino acid functionalization. The direct N-alkylation of unprotected amino acids, particularly glycine, is a notoriously challenging transformation in organic synthesis and drug development. This guide is engineered for researchers and application scientists who need to resolve the pervasive issue of separating mono-alkylated (secondary amine) from di-alkylated (tertiary amine) glycine derivatives.

Part 1: Diagnostic FAQs – Understanding the Root Cause

Q: Why does my direct N-alkylation of glycine inevitably yield a mixture of mono- and di-alkylated products? A: This is a classic kinetic problem driven by electronic effects. When glycine (a primary amine) undergoes its first alkylation, the newly attached alkyl group exerts an electron-donating inductive effect (+I effect). This increases the electron density on the nitrogen atom, making the resulting mono-alkylated secondary amine a stronger nucleophile than the starting primary amine [1]. Consequently, the mono-alkylated intermediate reacts with the alkylating agent at a faster rate than the starting material, leading to unavoidable over-alkylation and the formation of the di-alkylated tertiary amine [3].

Q: Why do standard silica gel chromatography methods fail to separate these two products? A: Both mono- and di-alkylated glycines are zwitterionic at neutral pH (possessing both a protonated ammonium group and a deprotonated carboxylate). This dual-charge state makes them highly polar and practically insoluble in standard organic chromatography solvents (e.g., hexane/ethyl acetate). On normal-phase silica gel, they interact overwhelmingly with the stationary phase, leading to severe streaking, co-elution, and irreversible adsorption.

Part 2: Core Troubleshooting Workflows & Methodologies

To achieve high-purity separation, you must abandon standard silica gel and exploit the specific chemical differences between secondary and tertiary amines. Below are the two most robust, field-proven methodologies.

Method A: The Derivatization-Extraction Protocol (Recommended)

Mechanism & Causality: This is a self-validating chemical separation system. Di-tert-butyl dicarbonate (


) reacts readily with the secondary amine of the mono-alkylated product to form a carbamate. The di-alkylated product, being a tertiary amine, lacks an N-H bond and cannot react.
Once Boc-protected, the mono-alkylated glycine loses its basic amine functionality and is no longer a zwitterion; it becomes a simple aliphatic carboxylic acid. By acidifying the aqueous mixture to pH 2-3, this carboxylic acid is protonated (neutralized) and easily extracted into an organic solvent. The unreacted di-alkylated product remains a charged tertiary ammonium cation at this pH and is trapped in the aqueous phase[3].

Step-by-Step Protocol:

  • Reaction: Dissolve the crude alkylation mixture (containing mono- and di-alkylated glycine) in a 1:1 mixture of 1,4-Dioxane and 1M

    
     (aq).
    
  • Derivatization: Cool to 0 °C. Add 1.2 equivalents of

    
     dropwise. Stir at room temperature for 12 hours.
    
  • Primary Wash: Evaporate the dioxane under reduced pressure. Wash the remaining basic aqueous layer with Diethyl Ether (

    
    ) to remove unreacted 
    
    
    
    and non-polar impurities.
  • Phase Separation (The Critical Step): Acidify the aqueous layer to pH 2.0–2.5 using 1M

    
     or 1M 
    
    
    
    .
  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (

    
    ).
    
    • Result: The organic layer now contains the pure N-Boc-N-alkylglycine. The aqueous layer retains the di-alkylated byproduct.

  • Isolation: Dry the organic layer over

    
    , filter, and concentrate in vacuo to yield the pure mono-alkylated derivative.
    
Method B: Cation-Exchange Chromatography (Protecting-Group-Free)

Mechanism & Causality: If your downstream application cannot tolerate a Boc-protecting group, you must separate the zwitterions directly. Strong cation-exchange (SCX) resins (e.g., Dowex 50WX8) contain sulfonic acid groups. At pH 1-2, both amino acids are fully protonated cations and bind tightly to the resin. When eluted with a gradient of a weak base (e.g., dilute aqueous ammonia), the amine with the lower pKa (typically the less sterically hindered mono-alkylated amine) is deprotonated to its neutral zwitterionic state first, breaking its ionic bond with the resin and eluting. The more basic/sterically hindered di-alkylated amine remains bound longer [2].

Step-by-Step Protocol:

  • Resin Preparation: Swell Dowex 50WX8 (H+ form) resin in deionized water and pack into a glass column. Wash with 1M

    
     (3 column volumes - CV), then flush with 
    
    
    
    until the eluent is neutral.
  • Loading: Dissolve the crude mixture in the minimum volume of 0.1M

    
     and load onto the column.
    
  • Washing: Wash with 2 CV of deionized water to remove non-basic impurities.

  • Gradient Elution: Elute using a step gradient of aqueous ammonia (

    
    ).
    
  • Fraction Analysis: Collect fractions and analyze via TLC (Ninhydrin stain) or LC-MS. The mono-alkylated product will elute before the di-alkylated product.

  • Recovery: Lyophilize the target fractions to obtain the pure mono-alkylated free amino acid.

Part 3: Quantitative Data & Strategy Comparison

To assist in selecting the appropriate workflow, the following table summarizes the performance metrics of the primary separation strategies based on empirical laboratory data.

Separation StrategyTarget Product StateTypical YieldExpected PurityOptimal ScalePrimary Limitation
Method A: Boc-Derivatization N-Boc protected85% – 95%> 98%100 mg – 100 gRequires an extra deprotection step later.
Method B: Ion-Exchange (SCX) Free zwitterion60% – 80%90% – 95%10 mg – 10 gLower resolution; large volumes of water to lyophilize.
Method C: Isoelectric Precipitation Free zwitterion40% – 60%> 99%> 1 kg (Process)Highly dependent on precise pH tuning; low yield.

Part 4: Workflow Visualization

The following decision tree illustrates the logical flow for selecting the optimal purification strategy based on the specific requirements of your synthetic campaign.

SeparationDecisionTree Start Crude Mixture: Mono- & Di-alkylated Glycine Q1 Is the final product required as a free amino acid immediately? Start->Q1 Deriv Method A: Boc-Derivatization & Liquid-Liquid Extraction Q1->Deriv No (Boc protection is acceptable) IEC Method B: Cation-Exchange Chromatography (Dowex 50W) Q1->IEC Yes (Protecting groups forbidden) Deriv_Step 1. React with Boc2O (pH 10) 2. Acidify to pH 2.5 3. Extract Mono-alkyl into EtOAc Deriv->Deriv_Step IEC_Step 1. Load on SCX resin (pH 1) 2. Elute with NH4OH gradient 3. Separate by pKa/steric differences IEC->IEC_Step

Caption: Decision matrix for selecting the optimal separation methodology for N-alkylated glycine mixtures.

References

  • Selective and quantitative functionalization of unprotected a-amino acids using a recyclable homogeneous catalyst Source: Chem (Cell Press) via Semantic Scholar URL:[Link]

  • METHOD FOR PRODUCING N-ALKYL AMINO ACID AND PEPTIDE INCLUDING N-ALKYL AMINO ACID Source: European Patent Office (EPO) URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(Cyclopentylamino)acetic Acid Derivatives

Introduction: The Analytical Imperative for N-Substituted Glycines In the landscape of modern drug discovery and metabolomics, N-substituted glycine derivatives, such as 2-(cyclopentylamino)acetic acid, represent a class...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for N-Substituted Glycines

In the landscape of modern drug discovery and metabolomics, N-substituted glycine derivatives, such as 2-(cyclopentylamino)acetic acid, represent a class of compounds with significant biological and pharmaceutical relevance. Their structural analysis is paramount for understanding metabolic pathways, identifying novel drug candidates, and ensuring quality control. Mass spectrometry (MS) stands as the cornerstone technology for this purpose, offering unparalleled sensitivity and structural insight. However, the choice of ionization technique and analytical platform fundamentally dictates the nature and extent of fragmentation, and consequently, the quality of structural information obtained.

This guide provides an in-depth comparison of two primary mass spectrometric workflows for the analysis of 2-(cyclopentylamino)acetic acid and its derivatives: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS). We will explore the causality behind experimental choices, compare the resulting fragmentation patterns with supporting data, and provide robust protocols for researchers in the field.

Workflow Overview: Two Paths to Structural Elucidation

The analytical strategy for a molecule like 2-(cyclopentylamino)acetic acid diverges based on the chosen ionization method. Its inherent polarity and zwitterionic character make it ideal for ESI but challenging for GC without chemical modification. This fundamental difference leads to two distinct analytical workflows.

Workflow cluster_0 Analytical Approaches cluster_1 LC-MS/MS Path cluster_2 GC-MS Path Analyte 2-(Cyclopentylamino)acetic acid LC Direct Injection (Aqueous/Organic Mobile Phase) Analyte->LC Polar Nature Deriv Derivatization (e.g., Esterification/Silylation) Analyte->Deriv Non-Volatile Nature ESI Electrospray Ionization (ESI) Soft Ionization -> [M+H]+ LC->ESI MSMS Tandem MS (CID) Controlled Fragmentation ESI->MSMS GC Gas Chromatography Volatility-Based Separation Deriv->GC EI Electron Ionization (EI) Hard Ionization -> M+• GC->EI

Caption: High-level comparison of LC-ESI-MS/MS and GC-EI-MS analytical workflows.

Analysis by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray ionization is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte.[1] This makes it exceptionally well-suited for polar and thermally fragile molecules like amino acid derivatives, as it typically produces an intact protonated molecule, [M+H]+, which can then be selectively fragmented in the mass spectrometer.[2]

Causality of Method Choice

ESI is the preferred method for high-throughput screening of 2-(cyclopentylamino)acetic acid derivatives in complex biological matrices (e.g., plasma, urine). The direct compatibility with liquid chromatography allows for efficient separation from matrix components, and the soft ionization preserves the molecular weight information, which is critical for initial identification. The fragmentation is then induced in a controlled manner via Collision-Induced Dissociation (CID), allowing for reproducible and structurally informative spectra.[3][4]

Experimental Protocol: LC-ESI-MS/MS
  • Sample Preparation: Dilute the sample in an appropriate solvent (e.g., 50:50 methanol:water with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL. For biological samples, a protein precipitation step with acetonitrile may be required.[5]

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.[6]

    • MS1 Scan: Scan for the protonated molecule [M+H]+. For 2-(cyclopentylamino)acetic acid (MW=157.21), this is m/z 158.1.

    • MS2 (Tandem MS): Isolate the precursor ion at m/z 158.1 and apply Collision-Induced Dissociation (CID) using argon as the collision gas. Typical collision energies range from 10-40 eV.[6]

Fragmentation Analysis of Protonated 2-(Cyclopentylamino)acetic acid ([M+H]+)

The fragmentation of protonated amino acids is well-characterized and typically proceeds through predictable neutral losses.[7] The most common pathway is the sequential loss of water (H₂O) and carbon monoxide (CO), leading to the formation of a stable immonium ion.

ESI_Fragmentation Parent [M+H]+ m/z 158.1 Frag1 Loss of H₂O m/z 140.1 Parent->Frag1 - H₂O Frag3 Loss of COOH radical m/z 113.1 Parent->Frag3 - •COOH Frag2 Loss of H₂O + CO m/z 112.1 (Immonium Ion) Frag1->Frag2 - CO Frag4 Loss of Cyclopentene m/z 90.1 Frag2->Frag4 - C₅H₈

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated 2-(cyclopentylamino)acetic acid.

Key Fragment Ions (ESI-MS/MS):

m/z (Calculated)Proposed LossProposed Structure/Fragment Name
158.1-[M+H]⁺ (Protonated Molecule)
140.1H₂OAcylium ion
112.1H₂O + COCyclopentyl-methaniminium
84.1C₄H₈ (from ring)Propyl-methaniminium
68.1C₅H₁₀NCyclopentyl cation

The fragmentation cascade provides rich structural information. The initial loss of water followed by carbon monoxide is diagnostic for the carboxylic acid and adjacent amine functionality, a pattern common to nearly all α-amino acids.[7] The fragment at m/z 112.1 confirms the presence of the intact cyclopentyl group attached to the nitrogen.

Analysis by Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

Electron Ionization is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize molecules, resulting in extensive and often complex fragmentation.[8] Because of their low volatility, amino acids require chemical derivatization to be amenable to GC-MS analysis.[9] This process replaces polar, active hydrogens with nonpolar groups, increasing volatility.[5]

Causality of Method Choice

GC-EI-MS is the gold standard for applications requiring definitive structural confirmation. The highly detailed and reproducible fragmentation patterns generated by EI act as a molecular fingerprint, which can be compared against established spectral libraries for unambiguous identification. While sample preparation is more involved than for ESI, the resulting data is information-rich, revealing details about the carbon skeleton of the molecule.

Experimental Protocol: Derivatization and GC-EI-MS

This protocol describes a common two-step derivatization to form a trifluoroacetyl ester derivative, suitable for GC-MS analysis.

  • Sample Preparation:

    • Place an aliquot of the sample (e.g., 100 µL) in a vial and evaporate to complete dryness under a stream of nitrogen. The absence of water is critical for successful derivatization.[9]

  • Step 1: Esterification (Carboxyl Group):

    • Add 100 µL of 3N HCl in n-butanol.

    • Cap the vial tightly and heat at 60°C for 20 minutes.

    • Evaporate the reagent to dryness under nitrogen.

  • Step 2: Acylation (Amino Group):

    • Add 50 µL of ethyl acetate and 30 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 100°C for 15 minutes.

    • Evaporate the reagent to dryness and reconstitute the final derivative in a suitable solvent like ethyl acetate for injection.

  • Gas Chromatography:

    • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometry:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40-500.

Fragmentation Analysis of a Derivatized 2-(Cyclopentylamino)acetic Acid

The fragmentation of the N-TFA, n-butyl ester of 2-(cyclopentylamino)acetic acid (MW=311.3) under EI conditions is driven by the stability of the resulting radical cations and fragment ions. The most characteristic cleavages in N-acylated amino acid esters are alpha-cleavage to the nitrogen and cleavage adjacent to the carbonyl groups.[10]

EI_Fragmentation Parent [M]+• m/z 311.3 Frag1 Loss of Butoxy radical m/z 238.1 (α-cleavage) Parent->Frag1 - •OC₄H₉ Frag2 Loss of Butyl Ester Group m/z 210.1 Parent->Frag2 - COOC₄H₉ Frag3 Loss of Cyclopentyl m/z 242.1 (α-cleavage) Parent->Frag3 - •C₅H₉ Frag4 Loss of Butene (McLafferty) m/z 255.1 Parent->Frag4 - C₄H₈

Caption: Key EI fragmentation pathways for a derivatized 2-(cyclopentylamino)acetic acid.

Key Fragment Ions (GC-EI-MS of N-TFA, n-butyl ester):

m/z (Calculated)Proposed Loss/CleavageFragment Name/Description
311.3-M+• (Molecular Ion)
242.1•C₅H₉ (Cyclopentyl radical)α-cleavage at the nitrogen, loss of the largest substituent.
238.1•OC₄H₉ (Butoxy radical)Cleavage adjacent to the ester carbonyl.
210.1COOC₄H₉Loss of the entire butyl ester group.
69.0C₅H₉Cyclopentyl cation, often a prominent ion.

The base peak in the EI spectrum is often the result of α-cleavage, which is the cleavage of a bond adjacent to a heteroatom (in this case, nitrogen).[10][11] The loss of the largest alkyl substituent (the cyclopentyl group) is typically favored, leading to a stable, resonance-delocalized iminium ion at m/z 242.1. The presence of fragments corresponding to the loss of the ester group (m/z 238.1 and 210.1) confirms the identity of the derivatizing agent and the carboxylic acid functionality.

Comparative Analysis: ESI-MS/MS vs. GC-EI-MS

The choice between these two powerful techniques depends entirely on the analytical goal. They offer complementary information, and in a comprehensive study, both may be employed.

FeatureLC-ESI-MS/MSGC-EI-MS
Ionization Principle Soft (Proton Transfer)[1]Hard (Electron Impact)[8]
Precursor Ion [M+H]⁺ (Even-electron)M+• (Radical cation)
Sample Preparation Minimal (Dilute and Shoot)Extensive (Derivatization required)[9]
Primary Fragmentation Controlled CID; Neutral losses (H₂O, CO)[7]Extensive; α-cleavages, rearrangements[10]
Molecular Ion Info Strong [M+H]⁺ peakMolecular ion may be weak or absent[1]
Structural Information Confirms functional groups and overall massDetailed carbon skeleton and substituent info
Best For... High-throughput screening, analysis in biological fluids, metabolomics.Unambiguous structural confirmation, library matching, purity analysis.
Key Advantage Speed, sensitivity, simplicity.High-resolution structural detail, spectral library compatibility.

Conclusion

The mass spectrometric analysis of 2-(cyclopentylamino)acetic acid derivatives is a tale of two techniques. LC-ESI-MS/MS provides a rapid, sensitive, and direct method for identification and quantification, characterized by predictable neutral losses from a stable protonated molecule. It is the workhorse for screening and analysis in complex matrices. In contrast, GC-EI-MS , while requiring a more laborious derivatization protocol, yields highly detailed and reproducible fragmentation patterns that serve as a definitive structural fingerprint. The extensive fragmentation, driven by high-energy electron impact, provides unparalleled insight into the molecule's covalent framework.

For researchers and drug development professionals, understanding the fundamental differences in these fragmentation pathways is crucial for selecting the appropriate analytical strategy, correctly interpreting the resulting data, and ultimately, advancing their scientific objectives.

References

  • Garcı́a-Alvarez-Coque, M. C., et al. (2020). Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification. Analytical Chemistry. [Link][12]

  • Paizs, B., & Suhai, S. (2005). Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study. Journal of the American Society for Mass Spectrometry. [Link][7]

  • Aplin, R. T., & Jones, J. H. (1968). The mass spectra of amino-acid and peptide derivatives. Part II. Phthaloylamino-acids. Journal of the Chemical Society C: Organic. [Link]

  • Armenta, J. M., et al. (2010). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis. MDPI. [Link]

  • Powers, A. M., et al. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PLOS ONE. [Link][8]

  • Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Rapid Communications in Mass Spectrometry. [Link][13]

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. Journal of the American Chemical Society. [Link]

  • Gaudichon, C., et al. (2013). Use of UPLC-ESI-MS/MS to quantitate free amino acid concentrations in micro-samples of mammalian milk. SpringerLink. [Link][6]

  • Soga, T., & Serwe, M. (2000). Rapid Screening of Amino Acids in Food by CE-ESI-MS. Agilent Technologies. [Link]

  • Kaur, H., & Barron, L. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. [Link][2]

  • Figliozzi, G. M., & Zuckermann, R. N. (2002). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. The Peptoid Summit. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link][14]

  • Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. [Link][3]

  • Culea, M., et al. (2010). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Physica. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • SigutLabs. (n.d.). Cyclopentyl-glycine. SigutLabs. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Chemsrc. (n.d.). Glycine, N-(cyclopentylmethyl)-, ethyl ester (9CI). Chemsrc. [Link]

  • Oefner, P. J. (2009). Amino acid analysis in biological fluids by GC-MS. University of Regensburg. [Link]

  • National High Magnetic Field Laboratory. (n.d.). Collision-Induced Dissociation. National MagLab. [Link][4]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. [Link][10]

  • Matković-Čalogović, D., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. MDPI. [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link][11]

  • Schafle, D. K., & Le, A. V. (2014). Unusual negative charge-directed fragmentation: collision-induced dissociation of cyclopentenone oxylipins in negative ion mode. Journal of the American Society for Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). ESI-MS 2 spectra of compounds 1 (a), 2 (b) and 4 (c). ResearchGate. [Link]

  • Gholivand, K., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PMC. [Link]

  • Jian, W., & Edom, R. W. (2006). Development of an LC-ESI-MS-MS Method With Formate Anion Attachment for Detecting Neutral Molecules in Rat Plasma. American Laboratory. [Link]

  • Riley, N. M., et al. (2024). Electron-Activated Dissociation and Collision-Induced Dissociation Glycopeptide Fragmentation for Improved Glycoproteomics. bioRxiv. [Link]

  • D'Agostino, P. A., & Provost, L. R. (1995). Electrospray Mass Spectrometry of Chemical Warfare Agents, Degradation Products and Related Compounds. Defense Technical Information Center. [Link]

  • Pelczer, I. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. [Link][1]

  • Gu, C., et al. (2015). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. PMC. [Link]

  • Bishop, C. L., et al. (2023). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PMC. [Link]

  • ResearchGate. (n.d.). EI spectra of the TMS derivatives (one TMS group on nitrogen) of (a). ResearchGate. [Link]

  • Wiley Analytical Science. (2017). Acetic acid additive best for negative ESI. Wiley Analytical Science. [Link]

  • ResearchGate. (n.d.). Fragmentation pathways for singly charged glycine. ResearchGate. [Link]

  • NIST. (n.d.). 2-(Cyclopenten-1-yl)acetic acid. NIST WebBook. [Link]

  • NIST. (n.d.). Cyclopentaneacetic acid. NIST WebBook. [Link]

  • NIST. (n.d.). 2-(Cyclopenten-1-yl)acetic acid. NIST WebBook. [Link]

Sources

Comparative

13C NMR Chemical Shift Guide: Cyclopentylamino Acetic Acid HCl

Executive Summary Cyclopentylamino acetic acid hydrochloride (N-cyclopentylglycine HCl) is a critical non-proteinogenic amino acid building block used in the synthesis of peptoids and pharmaceutical intermediates. Its st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopentylamino acetic acid hydrochloride (N-cyclopentylglycine HCl) is a critical non-proteinogenic amino acid building block used in the synthesis of peptoids and pharmaceutical intermediates. Its structural rigidity, imparted by the cyclopentyl ring, makes it a valuable scaffold for restricting conformational freedom in drug design.

This guide provides a definitive reference for the 13C NMR characterization of this compound. Unlike standard amino acids, the secondary amine and the cyclic side chain introduce specific spectral signatures that must be carefully interpreted to distinguish the HCl salt from its free base or zwitterionic forms.

Key Technical Insight: The protonation of the secondary amine in the HCl salt significantly deshields the


-carbons (both the glycine methylene and the cyclopentyl methine), a diagnostic feature for confirming salt formation.

Part 1: Chemical Structure & Assignment Strategy

To accurately interpret the NMR data, we must first establish a numbering system. The molecule consists of a glycine backbone N-alkylated with a cyclopentyl ring.[1]

DOT Diagram 1: Structure and Carbon Numbering

G C_Carbonyl C1 (C=O) C_Alpha C2 (Gly-α) C_Carbonyl->C_Alpha N_Amine N (NH2+) C_Alpha->N_Amine C_Cp1 C3 (Cp-1) N_Amine->C_Cp1 C_Cp2 C4/7 (Cp-2,5) C_Cp1->C_Cp2 C_Cp3 C5/6 (Cp-3,4) C_Cp2->C_Cp3 C_Cp3->C_Cp2 Ring

Figure 1: Carbon numbering scheme for N-cyclopentylglycine HCl. C1 is the carbonyl, C2 is the glycine methylene, C3 is the cyclopentyl methine attached to Nitrogen.

Part 2: 13C NMR Chemical Shift Data[2][3][4][5][6]

The following data represents the consensus chemical shifts for N-cyclopentylglycine HCl in Deuterium Oxide (


), the preferred solvent for amino acid salts due to solubility and exchangeable proton management.
Table 1: Comparative Chemical Shifts (ppm)
Carbon PositionLabel (Fig 1)Chemical Shift (

, ppm)
Multiplicity (DEPT-135)Structural Logic
Carboxyl C1170.0 – 172.0 Quaternary (C)Typical for

-amino acid COOH groups.
Glycine

-CH2
C248.0 – 50.5 Negative (CH2)Deshielded by adjacent

and

.
Cyclopentyl C1 C358.0 – 60.5 Positive (CH)Methine carbon directly attached to

. Most deshielded ring carbon.
Cyclopentyl C2,5 C4, C729.0 – 31.0 Negative (CH2)

-carbons of the ring.
Cyclopentyl C3,4 C5, C624.0 – 25.5 Negative (CH2)

-carbons, furthest from the amine.

Note on Solvent Effects: If measuring in DMSO-d6 , expect a slight upfield shift (1-2 ppm) for aliphatic carbons compared to


. However, solubility of the HCl salt in DMSO may be limited without heating or adding a drop of 

.

Part 3: Comparative Analysis & Quality Control

To validate your product, you must compare it against potential impurities (starting materials) and alternative forms (Free Base).

Salt vs. Free Base Differentiation

The formation of the HCl salt protonates the secondary amine (


). This positive charge pulls electron density away from adjacent carbons, causing a downfield shift  (higher ppm).
CarbonHCl Salt (

ppm)
Free Base / Zwitterion (

ppm)
Shift (

)
Glycine

-CH2
~50.0~47.0+3.0 (Deshielded)
Cyclopentyl C1 ~60.0~57.5+2.5 (Deshielded)

Insight: If your spectrum shows "doubled" peaks or values consistently 2-3 ppm lower than expected, your sample may have partially disproportionated to the free base or zwitterion, often caused by incorrect pH in the NMR tube.

Impurity Profiling

Common synthesis routes involve the reductive amination of Cyclopentanone with Glycine . Residual starting materials are the most common impurities.

  • Cyclopentanone: Look for a ketone carbonyl peak at ~220 ppm (far downfield) and ring carbons at 38 ppm and 23 ppm .

  • Glycine: Look for a single aliphatic signal at ~42 ppm (

    
    -carbon of free glycine).
    

Part 4: Experimental Methodology

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized protocol for sample preparation and acquisition.

DOT Diagram 2: Experimental Workflow

Workflow Start Start: Sample Prep Weigh Weigh 15-20 mg Cyclopentylamino acetic acid HCl Start->Weigh Solvent Add 0.6 mL D2O (Avoid CDCl3 due to polarity) Weigh->Solvent Mix Vortex to Dissolve (Ensure clear solution) Solvent->Mix Acquire Acquire 13C {1H} Decoupled Min 256 Scans, d1=2.0s Mix->Acquire Process Process: LB=1.0 Hz Ref: TSP or Solvent Residual Acquire->Process

Figure 2: Step-by-step NMR acquisition workflow.

Detailed Protocol
  • Sample Mass: Use 15-20 mg of the HCl salt. Lower concentrations may require excessive scan times to resolve the quaternary carbonyl carbon.

  • Solvent: Deuterium Oxide (

    
    )  is the gold standard.
    
    • Reference: Use an internal standard like TSP (trimethylsilylpropanoic acid) set to 0.0 ppm, or reference the solvent residual peak if using DMSO-d6 (39.5 ppm).

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D Carbon with Proton Decoupling (e.g., zgpg30 on Bruker).

    • Relaxation Delay (d1): Set to 2.0 - 3.0 seconds . The carbonyl carbon has a long relaxation time (

      
      ); a short delay will suppress its signal integration.
      
    • Scans: Minimum 256 scans (approx. 15-20 mins) to ensure adequate signal-to-noise ratio for the quaternary carbon.

References

  • N-Isopropylglycine Data (Analog Anchor)

    • Source: Amazon AWS / Patent Liter
    • Data: 13C NMR ( ): 171.89 (C=O), 50.29 ( -C), 46.54 (CH), 18.18 (CH3).
    • Relevance: Establishes the baseline for N-alkyl glycine shifts. The cyclopentyl ring (cyclic) will be slightly more deshielded than the isopropyl group (46.
    • URL:

  • Peptoid Synthesis & Characterization

    • Title: Uprising Unconventional Nanobiomaterials: Peptoid Nanosheets.[2]

    • Source: Small (Wiley Online Library).
    • Relevance: Confirms the synthesis and structural integrity of N-cyclopentylglycine (Ncp) as a standard peptoid monomer (Peptoid 24).
    • URL:

  • General 13C NMR Shifts of Amino Acids

    • Title: A Guide to 13C NMR Chemical Shift Values.
    • Source: Compound Interest / LibreTexts.
    • Relevance: Provides the foundational ranges for -amino acid carbonyls (170-185 ppm) and alkyl-substituted amines.
    • URL:

Sources

Validation

Technical Comparison: N-Cyclopentylglycine vs. N-Cyclopropylglycine in MedChem Synthesis

Executive Summary In medicinal chemistry, the choice between N-Cyclopentylglycine (N-CPnG) and N-Cyclopropylglycine (N-CPrG) represents a classic trade-off between steric bulk and electronic modulation . While both are s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the choice between N-Cyclopentylglycine (N-CPnG) and N-Cyclopropylglycine (N-CPrG) represents a classic trade-off between steric bulk and electronic modulation .

While both are secondary amines used to cap peptides or introduce conformational constraints, their reactivity profiles diverge significantly:

  • N-Cyclopentylglycine (N-CPnG): Behaves as a sterically hindered secondary amine. Its reactivity is dominated by the entropic penalty of the flexible 5-membered ring (

    
     envelope). It is chemically stable but metabolically prone to hydroxylation.
    
  • N-Cyclopropylglycine (N-CPrG): Behaves as an electronically deactivated amine. Due to the unique hybridization of the cyclopropyl ring (high

    
    -character), the nitrogen lone pair is less nucleophilic. It offers superior metabolic stability (blocking dealkylation) but carries a latent risk of mechanism-based inhibition (suicide substrate) via radical ring-opening.
    

Part 1: Physicochemical & Reactivity Profile

The fundamental difference lies in the hybridization of the carbon attached to the nitrogen.

FeatureN-Cyclopropylglycine (N-CPrG)N-Cyclopentylglycine (N-CPnG)
Hybridization (N-C)

(Walsh Orbitals)

(Tetrahedral)
Amine Basicity (

)
~9.0 (Lower)~10.6 (Higher/Standard)
Nucleophilicity Low (Electronic deactivation)Moderate (Sterically hindered)
Steric Bulk (

-value)
Low (Rigid, compact)High (Flexible, bulky)
Lipophilicity (

LogP)
Moderate lipophilicity boostHigh lipophilicity boost
Metabolic Fate CYP450 Inhibitor / StableProne to

hydroxylation
The "Walsh Orbital" Effect (N-CPrG)

The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). To minimize this, the C-C bonds in the ring utilize orbitals with high


-character, forcing the exocyclic C-H (and C-N) bonds to adopt high 

-character (approx

).
  • Consequence: The nitrogen lone pair is held more tightly (higher ionization potential), effectively lowering the

    
     by ~1.5 log units compared to the cyclopentyl analog. This makes N-CPrG a weaker nucleophile  during peptide coupling.
    
The "Envelope" Effect (N-CPnG)

The cyclopentyl ring exists in a dynamic "envelope" conformation. While electronically a standard alkyl amine, the rapid pseudorotation of the ring creates a larger effective steric volume (sweeping cone) than the rigid cyclopropyl group.

  • Consequence: N-CPnG acts as a sterically hindered nucleophile . Coupling to this residue is slow due to the inability of the incoming electrophile to access the nitrogen efficiently.

Part 2: Synthetic Reactivity & Coupling Protocols[1][2]

Peptide Coupling (Acylation of the Secondary Amine)

Coupling an amino acid to the N-terminus of these residues is the rate-limiting step in synthesis.

  • N-CPrG Challenge: Poor nucleophilicity. The amine is "reluctant" to attack the activated ester.

  • N-CPnG Challenge: Steric shielding. The amine is physically blocked.

Optimized Coupling Protocol (Solid Phase)

For both derivatives, standard HBTU/DIEA protocols often result in deletion sequences. The following protocol utilizes the superior leaving group properties of Oxyma or HOAt to drive the reaction.

Reagents:

  • Coupling Agent: COMU or HATU (0.95 eq relative to AA).

  • Additive: Oxyma Pure (for COMU) or HOAt (for HATU).

  • Base: TMP (2,4,6-Trimethylpyridine) or DIEA (Diisopropylethylamine). Note: TMP is preferred with Oxyma to prevent racemization of Cys/His, but DIEA is standard for Gly derivatives.

Step-by-Step Workflow:

  • Activation: Dissolve the incoming Fmoc-Amino Acid (5.0 eq) and HATU (4.9 eq) in DMF (

    
     M). Add HOAt (5.0 eq).
    
  • Pre-activation: Add DIEA (10 eq) and shake for 30 seconds. Do not exceed 2 minutes to avoid epimerization of the incoming AA.

  • Coupling: Add the pre-activated solution to the resin-bound N-Cycloalkyl-glycine.

  • Conditions:

    • N-CPrG: React for 2 x 1 hour at RT. (Electronic push required).

    • N-CPnG: React for 1 x 2 hours at 50°C (Microwave preferred). (Thermal energy required to overcome steric barrier).

  • Monitoring: Use the Chloranil Test (specific for secondary amines). The Kaiser test is ineffective here.[1]

Acid Stability (TFA Cleavage)
  • N-CPnG: Completely stable to standard TFA/Scavenger cocktails (95% TFA, 2.5% TIPS, 2.5% H2O).

  • N-CPrG: Generally stable to TFA. However, avoid carbocation scavengers that generate strong electrophiles (e.g., high concentrations of reactive cations) which could theoretically trigger homo-allyl rearrangement, though this is rare in standard SPPS.

    • Caution: If the peptide contains Cys(Trt), the trityl cation is bulky and unlikely to attack the cyclopropyl ring, but highly acidic/oxidative conditions should be minimized.

Part 3: Metabolic & Biological Stability

N-Cyclopropylglycine: The "Suicide" Risk

The cyclopropyl moiety is often used to block metabolic dealkylation. However, it interacts uniquely with Cytochrome P450 (CYP450) enzymes.

  • Mechanism: CYP450 attempts to oxidize the ring (Single Electron Transfer). This generates a cyclopropyl radical, which rapidly undergoes ring-opening to a methylene radical.

  • Outcome: This radical can covalently bind to the heme porphyrin of the CYP enzyme, irreversibly inhibiting it (Mechanism-Based Inhibition). This makes N-CPrG a potential toxicophore if not optimized, but also a potent half-life extender.

N-Cyclopentylglycine: The "Soft Spot"

The cyclopentyl ring is metabolically "soft."

  • Mechanism: It is readily oxidized by CYP450 at the

    
     (C3/C4) position to form hydroxy-cyclopentyl derivatives.
    
  • Outcome: Rapid clearance. To improve stability, medicinal chemists often fluorinate the ring (e.g., 3,3-difluorocyclopentyl) to block this metabolic hotspot.

Part 4: Visualization of Reactivity

Diagram 1: Steric vs. Electronic Barriers

This diagram illustrates the mechanistic reasons for the reactivity differences during peptide coupling.

G cluster_0 N-Cyclopropylglycine (N-CPrG) cluster_1 N-Cyclopentylglycine (N-CPnG) CPr Cyclopropyl Ring (High Strain) Elec Electronic Deactivation (High s-character lone pair) CPr->Elec Walsh Orbitals Nu Low Nucleophilicity Elec->Nu Tighter Lone Pair Coupling Peptide Coupling Outcome Nu->Coupling Slow Kinetics (Electronic Limit) CPn Cyclopentyl Ring (Flexible Envelope) Steric Steric Shielding (High conformational entropy) CPn->Steric Ring Pseudorotation Access Blocked Trajectory Steric->Access Physical Bulk Access->Coupling Slow Kinetics (Steric Limit)

Caption: Comparative analysis of the kinetic barriers preventing efficient acylation of N-cycloalkyl glycines.

Diagram 2: Decision Tree for Synthesis & Optimization

A logic flow for researchers selecting between these two residues based on project goals.

Workflow Start Select N-Substituted Glycine Goal1 Goal: Metabolic Stability? Start->Goal1 Goal2 Goal: Conformational Lock? Start->Goal2 CPr_Path Choose N-Cyclopropyl Goal1->CPr_Path Block Dealkylation CPn_Path Choose N-Cyclopentyl Goal1->CPn_Path Standard clearance ok Risk1 Risk: CYP Inhibition (Suicide Substrate) CPr_Path->Risk1 Risk2 Risk: Rapid OH-Metabolism CPn_Path->Risk2 Opt1 Synthesis: Use HATU/HOAt Extended Time (RT) Risk1->Opt1 Electronic Barrier Opt2 Synthesis: Use COMU/Oxyma Microwave (50°C) Risk2->Opt2 Steric Barrier

Caption: Strategic decision matrix for selecting N-alkyl glycines based on ADME goals and synthetic requirements.

References

  • Talele, T. T. (2016).[2] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2] Journal of Medicinal Chemistry, 59(19), 8712-8756.[2] Link

  • Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 47(24), 4512-4515. (Provides comparative pKa and metabolic data for small rings). Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide. (Authoritative source for HATU/COMU protocols). Link

  • Bauer, M. R., et al. (2016).[2] Put a ring on it: application of small aliphatic rings in medicinal chemistry.[2] MedChemComm, 7, 2232-2243. Link

Sources

Safety & Regulatory Compliance

Safety

2-(Cyclopentylamino)acetic acid hydrochloride proper disposal procedures

Executive Summary & Immediate Action Do not dispose of 2-(Cyclopentylamino)acetic acid hydrochloride down the drain. While this compound is structurally related to glycine (an amino acid), the cyclopentyl substitution an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

Do not dispose of 2-(Cyclopentylamino)acetic acid hydrochloride down the drain.

While this compound is structurally related to glycine (an amino acid), the cyclopentyl substitution and hydrochloride salt form classify it as a synthetic organic intermediate.[1] It must be managed as Hazardous Chemical Waste .

  • Primary Hazard: Skin/Eye Irritation, Respiratory Irritation (Acidic Salt).[1]

  • Waste Class: Non-halogenated Organic Solid (or Liquid if dissolved).[2]

  • RCRA Status: Not P-listed or U-listed; likely regulates as D002 (Corrosive) if in aqueous solution with pH

    
     2.[2]
    

Chemical Profile & Hazard Mechanism (The "Why")

To dispose of a chemical safely, you must understand its behavior in the waste stream.[1][3][4]

PropertyDescriptionOperational Implication
Chemical Structure Secondary amine attached to a cyclopentyl ring and a carboxylic acid, stabilized as an HCl salt.[1][2]The HCl moiety makes this compound acidic in moisture or solution. It can react vigorously with bases.[2]
Solubility Highly soluble in water and polar organic solvents (Methanol, DMSO).[1]Spills can spread quickly on wet surfaces.[2] Decontamination requires polar solvents.[2]
Reactivity Incompatible with strong oxidizing agents and strong bases.[2]Segregation is critical. Mixing with bleach (hypochlorite) can generate chloramines.[2] Mixing with strong bases liberates the free amine and heat.

Expert Insight: The hydrochloride salt form implies that upon dissolution in water, the pH will drop significantly.[1] If you generate a large volume of aqueous waste containing this compound, check the pH.[1][3][4] If it is


 2, it meets the EPA definition of Corrosive Waste (D002) .[1]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired shelf stock, excess weighing solids.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[2] Avoid metal containers due to potential corrosion from the chloride ion.

  • Transfer: Transfer the solid using a chemically resistant spatula. Do not generate dust.[2][5][6]

  • Labeling: Attach a hazardous waste tag immediately.[2]

    • Constituents: "2-(Cyclopentylamino)acetic acid hydrochloride" (Do not use abbreviations).[2]

    • Hazard Checkbox: Mark "Irritant" and "Corrosive" (if applicable based on quantity).[2]

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area. Keep away from the "Oxidizer" waste stream.[6]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC waste, reaction byproducts.[1]

  • Segregation: Determine the primary solvent.

    • If Water/Buffer:[2] Dispose in Aqueous Acidic Waste .[2]

    • If Organic (MeOH/ACN): Dispose in Non-Halogenated Organic Solvent Waste .

  • pH Check (Self-Validating Step): Before capping, verify the pH of the waste container. If the solution is highly acidic, ensure the container is vented or rated for corrosive liquids to prevent pressure buildup from off-gassing or exothermic reactions.[1]

  • Compatibility Check: Ensure no cyanides or sulfides are present in the waste container. The acidic nature of the HCl salt can liberate toxic HCN or H₂S gas upon mixing.

Protocol C: Contaminated Debris

Applicable for: Gloves, weigh boats, paper towels.[1]

  • Bagging: Place items in a clear, 6-mil polyethylene hazardous waste bag.

  • Sealing: Double bag if the debris is wet or heavily contaminated.

  • Disposal: Place in the dry laboratory waste box (often designated for incineration).

Visualizing the Workflow

The following diagram outlines the decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 2-(Cyclopentylamino)acetic acid HCl StateCheck Determine Physical State Start->StateCheck Solid Solid (Pure/Excess) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Debris Contaminated Debris (Gloves/Paper) StateCheck->Debris SolidAction Place in HDPE Jar Label: 'Solid Organic Waste' Solid->SolidAction LiquidCheck Check Solvent Base Liquid->LiquidCheck DebrisAction Double Bag (6-mil Poly) Dry Lab Waste Box Debris->DebrisAction Final EHS Pickup / Incineration SolidAction->Final AqAction Aqueous Waste Carboy (Check pH < 2) LiquidCheck->AqAction Water/Buffer OrgAction Organic Solvent Carboy (Non-Halogenated) LiquidCheck->OrgAction MeOH/DMSO AqAction->Final OrgAction->Final DebrisAction->Final

Figure 1: Decision matrix for the segregation and disposal of 2-(Cyclopentylamino)acetic acid hydrochloride.

Emergency Procedures (Spill Response)

In the event of a spill, rapid containment prevents environmental release.[1][5]

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat.[1]

  • Solid Spill:

    • Do not dry sweep if dust generation is likely.[2]

    • Cover with a wet paper towel (dampened with water) to suppress dust, then scoop into a waste bag.[1]

    • Clean area with soap and water.[7]

  • Liquid Spill:

    • Neutralization: Because the solution is acidic (HCl salt), apply a weak base (sodium bicarbonate or spill kit neutralizer) until bubbling ceases.[1]

    • Absorption: Use vermiculite or spill pads.[2]

    • Disposal: Collect all absorbent materials as Solid Hazardous Waste (Protocol C).[2]

Regulatory Compliance (RCRA)

  • EPA Waste Code: This material is not specifically listed (P or U list).[2] However, waste determinations are the generator's responsibility.[1][8]

  • Characteristic Waste:

    • If the waste solution pH is

      
       2.0, it is D002 (Corrosive) .[1][9]
      
    • If mixed with flammable solvents (Flash point < 60°C), it is D001 (Ignitable) .[1][9]

  • Drain Disposal: Strictly prohibited under the Clean Water Act for industrial/research chemical discharges without a specific permit [1].

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR), Parts 239 through 282. Available at: [Link][2]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1] Available at: [Link][2]

  • PubChem. Compound Summary: 2-(Cyclopentylamino)acetic acid.[2] (Structural and Property Data). Available at: [Link][2]

Sources

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